molecular formula C9H11NO B072865 3'-Aminopropiophenone CAS No. 1197-05-3

3'-Aminopropiophenone

Cat. No.: B072865
CAS No.: 1197-05-3
M. Wt: 149.19 g/mol
InChI Key: CGXJUBDTCAAXAY-UHFFFAOYSA-N
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Description

3'-Aminopropiophenone is a valuable synthetic intermediate and reference standard in organic chemistry and neuropharmacological research. This compound features a primary amine group at the 3' position of the propiophenone scaffold, making it a versatile building block for synthesizing more complex molecules, including potential pharmaceutical candidates and novel chemical entities. Its primary research value lies in its role as a key precursor in the synthesis of various psychoactive substances, allowing researchers to study metabolic pathways, structure-activity relationships (SAR), and biochemical interactions. The mechanism of action for the parent compound and its derivatives often involves interaction with monoamine systems, particularly as a substrate or inhibitor for transporters like the dopamine transporter (DAT) and norepinephrine transporter (NET). This property makes it a critical tool for in vitro studies aimed at understanding neurotransmitter dynamics, receptor binding affinity, and the neurochemical basis of various conditions. Researchers utilize this compound to develop analytical methods, such as GC-MS or LC-MS, for forensic toxicology and substance identification, contributing to public health and safety science. This product is supplied with comprehensive analytical data to ensure identity and purity, supporting the integrity and reproducibility of your scientific investigations.

Properties

IUPAC Name

1-(3-aminophenyl)propan-1-one
Source PubChem
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InChI

InChI=1S/C9H11NO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXJUBDTCAAXAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381715
Record name 3'-Aminopropiophenone
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197-05-3
Record name 1-(3-Aminophenyl)-1-propanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Aminopropiophenone
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Record name 1-(3-aminophenyl)propan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to 3'-Aminopropiophenone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Aminopropiophenone, also known by its IUPAC name 1-(3-aminophenyl)propan-1-one, is an aromatic ketone and a structural isomer of the well-studied 4'-aminopropiophenone (PAPP). While PAPP has garnered significant attention for its potent biological activity, specifically its ability to induce methemoglobinemia, this compound is comparatively less studied. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that experimentally determined melting and boiling points for this specific compound are not consistently reported in the literature. The values for the closely related compound, 3'-aminoacetophenone, are provided for estimation.

PropertyValueSource
IUPAC Name 1-(3-aminophenyl)propan-1-one[1]
Synonyms m-Aminopropiophenone, 3-Propionylaniline[1]
CAS Number 1197-05-3[1]
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
Appearance Yellow crystalline powder
Melting Point Data not consistently available. (3'-Aminoacetophenone: 94-98 °C)
Boiling Point Data not consistently available. (3'-Aminoacetophenone: 289-290 °C)
Solubility Soluble in organic solvents and likely exhibits moderate solubility in water.[1]

Chemical Structure

This compound possesses a central benzene ring substituted with an amino group (-NH₂) at the meta-position (position 3) and a propanoyl group (-C(O)CH₂CH₃) at position 1. The structure contains a ketone functional group and a primary aromatic amine. The presence of both an electron-donating amino group and an electron-withdrawing carbonyl group influences the electron density distribution within the aromatic ring and the overall reactivity of the molecule.

The logical relationship for the synthesis of this compound from its nitro precursor is outlined below.

cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Product 3'-Nitropropiophenone 3'-Nitropropiophenone Reducing Agent (e.g., Sn/HCl or Catalytic Hydrogenation) Reducing Agent (e.g., Sn/HCl or Catalytic Hydrogenation) 3'-Nitropropiophenone->Reducing Agent (e.g., Sn/HCl or Catalytic Hydrogenation) This compound This compound Reducing Agent (e.g., Sn/HCl or Catalytic Hydrogenation)->this compound

Synthesis of this compound.

Experimental Protocols

Synthesis of this compound via Reduction of 3'-Nitropropiophenone

The most common synthetic route to this compound is the reduction of its corresponding nitro compound, 3'-nitropropiophenone. Below is a representative experimental protocol adapted from the well-established reduction of similar nitroaryl ketones.

Materials:

  • 3'-Nitropropiophenone

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3'-nitropropiophenone and granulated tin.

  • Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and should be controlled with external cooling if necessary.

  • Heat the mixture to reflux with continuous stirring for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature and filter to remove any unreacted tin.

  • Carefully neutralize the filtrate with a concentrated sodium hydroxide solution until the solution is basic to precipitate tin salts.

  • Filter the mixture to remove the precipitated tin salts.

  • Extract the aqueous filtrate three times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

The workflow for the synthesis and purification of this compound is illustrated in the following diagram.

Start Start ReactionSetup Combine 3'-Nitropropiophenone and Tin in Flask Start->ReactionSetup AddHCl Slowly Add Concentrated HCl ReactionSetup->AddHCl Reflux Heat to Reflux for 2-3 hours AddHCl->Reflux Monitor Monitor by TLC Reflux->Monitor CoolFilter Cool and Filter Tin Monitor->CoolFilter Neutralize Neutralize with NaOH CoolFilter->Neutralize FilterSalts Filter Tin Salts Neutralize->FilterSalts Extract Extract with Ethyl Acetate FilterSalts->Extract DryConcentrate Dry and Concentrate Extract->DryConcentrate Purify Purify by Recrystallization/Chromatography DryConcentrate->Purify End End Purify->End

Experimental workflow for synthesis.

Biological Activity and Signaling Pathways

While the 4'-amino isomer (PAPP) is a potent toxin that induces methemoglobinemia, leading to hypoxia, the 3'-amino isomer (this compound) is reported to be the least biologically active among the positional isomers.[2] The toxic effects of PAPP are attributed to its metabolic activation to a hydroxylamine derivative, which then oxidizes hemoglobin.[3] The position of the amino group on the phenyl ring is critical for this biological activity.

Currently, there is no significant evidence in the scientific literature to suggest that this compound is involved in any specific signaling pathways or possesses notable pharmacological activity. Its primary relevance in a drug development context may be as a chemical intermediate or as a negative control in studies involving its more active isomers. Therefore, a diagram of a signaling pathway is not applicable to this compound based on current knowledge.

References

An In-depth Technical Guide to 1-(3-aminophenyl)propan-1-one (CAS: 1197-05-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-aminophenyl)propan-1-one (CAS number 1197-05-3), a versatile chemical intermediate. The document details its chemical and physical properties, outlines synthetic methodologies, and presents available spectroscopic data. Emphasis is placed on providing structured data and detailed experimental protocols to support researchers and professionals in drug development and organic synthesis.

Chemical and Physical Properties

1-(3-aminophenyl)propan-1-one, also known as 3'-aminopropiophenone or m-aminopropiophenone, is an aromatic ketone containing a primary amine substituent.[1] It typically appears as a yellow crystalline powder or solid.[2] This compound is soluble in organic solvents and exhibits moderate solubility in water.[1] The presence of the amino group imparts basic properties and makes the molecule reactive in various chemical transformations, such as nucleophilic substitutions and coupling reactions.[1]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
CAS Number 1197-05-3[3]
Molecular Formula C₉H₁₁NO[3]
Molecular Weight 149.19 g/mol [3]
Appearance Yellow crystalline powder/solid[2]
Melting Point 0 °C (predicted)[2]
Boiling Point 0 °C (predicted)[2]
Density 1.067 ± 0.06 g/cm³ (predicted)[2]
pKa 3.42 ± 0.10 (predicted)[2]
InChI InChI=1S/C9H11NO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3
SMILES CCC(=O)C1=CC(=CC=C1)N

Synthesis of 1-(3-aminophenyl)propan-1-one

The primary synthetic route to 1-(3-aminophenyl)propan-1-one involves a two-step process: the Friedel-Crafts acylation of nitrobenzene followed by the reduction of the resulting nitro compound.

Step 1: Friedel-Crafts Acylation of Nitrobenzene to 3'-Nitropropiophenone

In this step, nitrobenzene is acylated with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 3'-nitropropiophenone. The nitro group is a meta-directing deactivator, which favors the formation of the meta-substituted product.[4][5][6]

Experimental Protocol: Synthesis of 3'-Nitropropiophenone

  • Materials: Nitrobenzene, propanoyl chloride, anhydrous aluminum chloride, dichloromethane (DCM), ice, hydrochloric acid (HCl), water, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere.

    • Cool the mixture in an ice bath.

    • Slowly add propanoyl chloride to the stirred suspension.

    • Add nitrobenzene dropwise to the reaction mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it onto crushed ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 3'-nitropropiophenone, which can be purified by recrystallization or column chromatography.

Synthesis_Step1 Nitrobenzene Nitrobenzene Intermediate Acylium Ion Intermediate Nitrobenzene->Intermediate Electrophilic Attack PropanoylChloride Propanoyl Chloride AlCl3 AlCl₃ (catalyst) PropanoylChloride->AlCl3 Forms AlCl3->Intermediate Product 3'-Nitropropiophenone Intermediate->Product Aromatic Substitution

Diagram 1: Friedel-Crafts Acylation Workflow.
Step 2: Reduction of 3'-Nitropropiophenone to 1-(3-aminophenyl)propan-1-one

The nitro group of 3'-nitropropiophenone is then reduced to a primary amine to yield the final product. Common methods for this transformation include reduction with tin and hydrochloric acid or catalytic hydrogenation.[2][7]

Experimental Protocol: Reduction of 3'-Nitropropiophenone using Tin and HCl

  • Materials: 3'-Nitropropiophenone, granulated tin, concentrated hydrochloric acid, sodium hydroxide (NaOH), ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask, combine 3'-nitropropiophenone and granulated tin.[7]

    • Add concentrated hydrochloric acid portion-wise while stirring. The reaction is exothermic and may require cooling in an ice bath.[7]

    • After the initial reaction subsides, heat the mixture under reflux for several hours until the starting material is consumed (monitored by TLC).[8]

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully add a concentrated solution of sodium hydroxide to make the solution basic, which will precipitate tin salts.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain crude 1-(3-aminophenyl)propan-1-one, which can be further purified if necessary.

Synthesis_Step2 Nitropropiophenone 3'-Nitropropiophenone ReducingAgent Sn / HCl or H₂ / Catalyst Nitropropiophenone->ReducingAgent Reacts with Intermediate1 Nitroso Intermediate ReducingAgent->Intermediate1 Reduces to Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 Further Reduction Product 1-(3-aminophenyl)propan-1-one Intermediate2->Product Final Reduction

Diagram 2: Reduction of 3'-Nitropropiophenone.

Spectroscopic Data

While some suppliers indicate that analytical data is not routinely collected for this compound, predicted and some experimental data are available from various sources.

Table 2: Spectroscopic Data

Technique Data Reference(s)
Mass Spectrometry (GC-MS) A GC-MS spectrum is available in some databases. Predicted m/z values for common adducts include [M+H]⁺: 150.09134 and [M+Na]⁺: 172.07328.[9][10]
¹H NMR No experimental spectrum is readily available in the searched literature. Predicted shifts can be estimated based on the structure.
¹³C NMR No experimental spectrum is readily available in the searched literature. Predicted shifts can be estimated based on the structure.
FTIR Characteristic peaks are expected for the amine (N-H stretching around 3300-3500 cm⁻¹), the ketone (C=O stretching around 1680 cm⁻¹), and the aromatic ring.

Applications in Research and Drug Development

1-(3-aminophenyl)propan-1-one serves as a valuable building block in organic synthesis, particularly for the preparation of pharmaceutical compounds and other fine chemicals.[1] The presence of both an amino group and a ketone functionality allows for a wide range of chemical modifications.

One notable application is its potential use as a precursor in the synthesis of bupropion analogues. Bupropion, an antidepressant and smoking cessation aid, is a derivative of 3'-chloropropiophenone.[11][12] The amino group of 1-(3-aminophenyl)propan-1-one can be diazotized and converted to other functional groups, or it can be directly involved in the formation of heterocyclic rings. This makes it a key intermediate for creating libraries of compounds for drug discovery.[13][14]

Safety and Handling

1-(3-aminophenyl)propan-1-one is classified as harmful if swallowed, in contact with skin, or if inhaled.[15] It may also cause skin and serious eye irritation, as well as respiratory irritation.[15] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Statements

Hazard Code Statement
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Conclusion

1-(3-aminophenyl)propan-1-one is a chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. This guide has provided a summary of its properties, detailed synthetic protocols, and available analytical data. While a comprehensive set of experimental spectroscopic data is not widely published, the information provided herein should serve as a valuable resource for researchers working with this compound. Further research into its biological activities and applications is warranted.

References

Physical properties of 3-Aminophenyl ethyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3-Aminophenyl ethyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Aminophenyl ethyl ketone (also known as 3'-Aminoacetophenone). The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document summarizes key quantitative data, outlines general experimental protocols for their determination, and illustrates logical workflows and structure-property relationships.

Chemical Identity and Structure

  • IUPAC Name: 1-(3-aminophenyl)ethanone

  • Synonyms: 3'-Aminoacetophenone, m-Aminoacetophenone, 3-Acetylaniline[1][2]

  • CAS Number: 99-03-6[1][2][3]

  • Molecular Formula: C₈H₉NO[1][2][3]

The structure of 3-Aminophenyl ethyl ketone incorporates an aromatic ring, a ketone functional group, and an amino functional group. This unique combination of features dictates its chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[4]

Quantitative Physical Properties

The physical properties of 3-Aminophenyl ethyl ketone are summarized in the table below. These values are critical for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Weight 135.16 g/mol [1][2][3]
Appearance Yellow to light brown crystalline powder[1]
Odor Characteristic amine-like[1]
Melting Point 88 - 92 °C[1]
Boiling Point 285 °C (decomposes)[1]
Density 1.12 g/cm³[1]
Solubility Water: Slightly solubleOrganic Solvents: Soluble in ethanol, acetone, and dichloromethane.[1][4]

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of 3-Aminophenyl ethyl ketone. The presence of the ketone, aromatic ring, and amine functionalities gives rise to characteristic spectral signatures.

Spectroscopic Technique Expected Characteristics
Infrared (IR) Spectroscopy - Strong C=O (ketone) stretching absorption band around 1680-1700 cm⁻¹ (typical for aromatic ketones).[5]- N-H (amine) stretching bands in the region of 3200-3400 cm⁻¹.[6]- C-H stretching from the aromatic ring typically appears between 3000-3150 cm⁻¹.[6]
¹H NMR Spectroscopy - Protons on the alpha-carbon (the methyl group) are deshielded by the ketone and appear as a singlet around δ 2.0-2.5 ppm.[5]- Aromatic protons will appear in the δ 6.5-8.0 ppm region.- The amine (-NH₂) protons typically show a broad signal between δ 0.5-5.0 ppm.[7]
¹³C NMR Spectroscopy - The carbonyl carbon of the ketone is significantly deshielded and appears far downfield, typically >190 ppm.[5]- Carbons of the aromatic ring will appear in the δ 110-150 ppm range.- The methyl carbon (alpha to the ketone) will be found in the δ 20-30 ppm region.
Mass Spectrometry The primary fragmentation pattern for ketones is α-cleavage, which involves the breaking of the bond between the carbonyl carbon and the adjacent carbon.[5]

Experimental Protocols

The determination of the physical and spectral properties of 3-Aminophenyl ethyl ketone follows standard laboratory procedures.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small, powdered sample of the crystalline compound is packed into a capillary tube, which is then placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point range.

Boiling Point Determination

Given that the compound decomposes at its boiling point of 285°C, determination is typically performed under vacuum to lower the boiling temperature and prevent decomposition.[1] The pressure at which the boiling point is measured must be reported.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: A sample is analyzed using an IR spectrometer (e.g., FTIR). The sample can be prepared as a KBr pellet or dissolved in a suitable solvent. The instrument passes infrared radiation through the sample and measures the frequencies at which absorption occurs, corresponding to the vibrational frequencies of the chemical bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a strong, constant magnetic field. The sample is then irradiated with radio waves, causing the nuclei (¹H or ¹³C) to resonate. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): A sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and various fragment ion peaks that reveal its structure.

Visualizations: Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the relationships between molecular structure and physical properties.

G Workflow for Physicochemical Characterization cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Structural Confirmation Procurement Procurement or Synthesis Purification Purification (e.g., Recrystallization) Procurement->Purification Thermal Thermal Analysis (Melting Point, Boiling Point) Purification->Thermal Solubility Solubility Studies Purification->Solubility Appearance Physical State & Appearance Purification->Appearance NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: General workflow for the physicochemical characterization of a chemical compound.

G Structure-Property Relationships of 3-Aminophenyl ethyl ketone cluster_0 Functional Groups cluster_1 Physical Properties Ketone Ketone Group (C=O) BP High Boiling Point Ketone->BP Dipole-Dipole Interactions Sol Solubility Profile Ketone->Sol H-Bonding with Water (Slight) Dipole Interactions Amine Amino Group (-NH₂) Amine->BP Hydrogen Bonding Amine->Sol H-Bonding with Water (Slight) H-Bonding with Polar Solvents Aromatic Aromatic Ring Aromatic->BP van der Waals Forces MP Crystalline Solid (Moderate Melting Point) Aromatic->MP Stacking Interactions

Caption: Influence of functional groups on the physical properties of the molecule.

References

Spectral Analysis of 3'-Aminopropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the spectral data for 3'-Aminopropiophenone (IUPAC name: 1-(3-aminophenyl)propan-1-one; CAS No: 1197-05-3). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide covers mass spectrometry data and provides typical experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Compound Information

  • Compound Name: this compound

  • Synonyms: m-Aminopropiophenone, 1-(3-aminophenyl)propan-1-one[1][2]

  • CAS Number: 1197-05-3[1][2]

  • Molecular Formula: C₉H₁₁NO[1][2]

  • Molecular Weight: 149.19 g/mol [1][2]

  • Chemical Structure:

/ | |-- NH₂ \ / '

Spectral Data

Mass Spectrometry

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The data presented below is consistent with a gas chromatography-mass spectrometry (GC-MS) analysis using electron ionization.[1]

m/z Relative Intensity (%) Assignment
14945[M]⁺ (Molecular Ion)
120100[[M - C₂H₅]⁺](--INVALID-LINK--) or [[M - CO - H]⁺](--INVALID-LINK--)
9250[[C₆H₆N]⁺](--INVALID-LINK--)
6525[[C₅H₅]⁺](--INVALID-LINK--)

Note: Relative intensities are approximate and can vary based on instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound are not available in the searched public databases. However, predicted chemical shifts based on the structure are presented below. These predictions are based on standard chemical shift ranges for similar functional groups.

Expected ¹H NMR Spectral Data (in CDCl₃)

Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J) in Hz
-CH₃ (Ethyl)1.1 - 1.3Triplet (t)7.0 - 8.0
-CH₂- (Ethyl)2.9 - 3.1Quartet (q)7.0 - 8.0
-NH₂3.5 - 4.5Broad Singlet (br s)-
Aromatic H6.7 - 7.4Multiplet (m)-

Expected ¹³C NMR Spectral Data (in CDCl₃)

Assignment Expected Chemical Shift (ppm)
-CH₃ (Ethyl)8 - 12
-CH₂- (Ethyl)30 - 35
Aromatic C-NH₂145 - 148
Aromatic C-H113 - 130
Aromatic C-C=O137 - 140
C=O198 - 202
Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not available in the searched public databases. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine)Symmetric & Asymmetric Stretch3300 - 3500 (two bands for primary amine)
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 3000
C=O (Ketone)Stretch1680 - 1700
C=C (Aromatic)Stretch1500 - 1600
C-NStretch1250 - 1350

Experimental Protocols

The following sections describe representative experimental protocols for acquiring NMR, IR, and Mass Spectra for a compound like this compound.

NMR Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of the this compound sample is accurately weighed.[3]

  • The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3]

  • An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (0 ppm).[3]

  • The solution is then transferred to a standard 5 mm NMR tube.[4]

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.

  • ¹H NMR: Proton NMR spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Carbon-13 NMR spectra require a greater number of scans due to the low natural abundance of the ¹³C isotope.[4] Proton decoupling is used to simplify the spectrum to singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

As this compound is a crystalline powder, the KBr pellet method is a common sample preparation technique.[5]

KBr Pellet Method:

  • Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.[6]

  • The ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder, which is transparent in the IR region.[6]

  • The mixture is placed into a pellet die, and high pressure is applied using a hydraulic press to form a transparent or translucent pellet.[6]

  • The pellet is then placed in the sample holder of the FTIR instrument for analysis.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Procedure: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the final IR spectrum showing absorbance or transmittance as a function of wavenumber.

Mass Spectrometry

Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules like this compound.[7][8]

Sample Introduction and Ionization:

  • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph.

  • The sample is volatilized by heating under high vacuum.[7]

  • In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7][8]

  • This electron impact causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺). The excess energy from this process leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[9]

Mass Analysis and Detection:

  • Analyzer: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detector: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions at each m/z value.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectral analysis of a solid organic compound like this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir IR cluster_ms MS cluster_data Data Interpretation Sample This compound (Solid Sample) NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Volatilize Sample Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq Data Structural Elucidation NMR_Acq->Data IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq IR_Acq->Data MS_Acq EI Ionization & Analysis MS_Prep->MS_Acq MS_Acq->Data

Caption: General experimental workflow for spectral analysis.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation pathway for this compound under Electron Ionization (EI) conditions.

G M C9H11NO (m/z = 149) [M]⁺ F1 C7H6NO (m/z = 120) M->F1 - C2H5 F2 C6H6N (m/z = 92) F1->F2 - CO F3 C5H5 (m/z = 65) F2->F3 - HCN

Caption: Key fragmentation of this compound in EI-MS.

References

An In-depth Technical Guide to the Solubility of 3'-Aminopropiophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3'-Aminopropiophenone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative data for this compound, this document leverages solubility information from structurally analogous compounds, namely propiophenone and 3-aminoacetophenone, to provide a well-rounded understanding. Furthermore, detailed experimental protocols for determining solubility are presented to empower researchers to ascertain precise solubility data for their specific applications.

Introduction to this compound

This compound (CAS No: 1197-05-3) is an aromatic ketone containing a primary amine group. Its chemical structure, featuring both a polar amine and a moderately polar ketone functional group attached to a nonpolar benzene ring, suggests a nuanced solubility profile in organic solvents. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development in the pharmaceutical industry. Aminoketones are a significant class of organic compounds that are integral to the synthesis of various biologically active molecules.[1][2][3]

Expected Solubility Profile

  • Propiophenone: This compound, lacking the amino group, is described as being miscible with methanol, ethanol, and diethyl ether, while being insoluble in water.[4][5][6] This suggests that the propiophenone backbone has good affinity for both polar protic and nonpolar ethereal solvents.

  • 3-Aminoacetophenone: This molecule is structurally very similar, differing only by a methyl group instead of an ethyl group on the ketone. It is reported to be soluble in methanol and diethyl ether.[7] It also shows slight solubility in chloroform and DMSO.[8]

Based on these analogs, it is anticipated that this compound will exhibit good solubility in polar protic solvents like methanol and ethanol due to hydrogen bonding interactions with the amino and carbonyl groups. It is also expected to be soluble in moderately polar solvents like acetone and ethyl acetate.

Table 1: Qualitative Solubility of Structurally Similar Compounds

CompoundMethanolEthanolAcetoneEthyl AcetateReference
PropiophenoneMiscibleMiscibleSolubleSoluble[4][5][9][10][11][12][13]
3-AminoacetophenoneSolubleSolubleSolubleLikely Soluble[7][8]
4'-AminoacetophenoneSolubleSolubleSolubleLikely Soluble[14]

Note: "Likely Soluble" is inferred from the solubility in other organic solvents and the compound's structure. Researchers should verify this experimentally.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, established experimental methods should be employed. The following are detailed protocols for two common and reliable methods.

This method directly measures the mass of the solute dissolved in a known mass or volume of solvent at a constant temperature to determine the saturation solubility.[15][16][17]

Materials:

  • This compound

  • Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate)

  • Vials with airtight seals

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Evaporating dish or pre-weighed vial

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

  • Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed evaporating dish.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Once the solvent is fully evaporated, weigh the evaporating dish containing the dried solute.

  • The solubility can then be calculated in terms of g/L or mol/L.

Calculation:

Solubility (g/L) = (Mass of solute (g)) / (Volume of filtrate (L))

This indirect method utilizes UV-Visible spectrophotometry to determine the concentration of the solute in a saturated solution based on its absorbance, following the Beer-Lambert law. This method is particularly useful for compounds with a strong chromophore, such as this compound.

Materials:

  • All materials listed for the Gravimetric Method

  • UV-Visible Spectrophotometer

  • Quartz or glass cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation of Saturated Solution:

    • Follow steps 1-7 from the Isothermal Saturation Method to prepare a clear, saturated filtrate.

  • Analysis:

    • Carefully dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the range of the calibration curve. The dilution factor must be recorded precisely.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Use the absorbance of the diluted solution and the equation from the calibration curve to determine the concentration of the diluted solution.

    • Multiply the calculated concentration by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_gravimetric Gravimetric Method cluster_spectro Spectrophotometric Method start Start add_excess Add excess this compound to a known volume of solvent start->add_excess seal_vial Seal vial add_excess->seal_vial equilibrate Equilibrate at constant temperature with agitation (24-48h) seal_vial->equilibrate settle Allow solid to settle equilibrate->settle filter Filter supernatant settle->filter weigh_filtrate Weigh a known volume of the filtrate filter->weigh_filtrate To Gravimetric dilute_filtrate Dilute a known volume of the filtrate filter->dilute_filtrate To Spectrophotometric evaporate Evaporate solvent weigh_filtrate->evaporate weigh_residue Weigh the dry residue evaporate->weigh_residue calculate_grav Calculate solubility weigh_residue->calculate_grav prep_standards Prepare standard solutions & create calibration curve measure_abs Measure absorbance at λmax prep_standards->measure_abs dilute_filtrate->measure_abs calculate_spec Calculate solubility measure_abs->calculate_spec

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound in common organic solvents is scarce, a strong inference of its solubility behavior can be drawn from its structural analogs. It is expected to be soluble in polar protic and moderately polar organic solvents. For precise and reliable data tailored to specific research and development needs, it is imperative that experimental solubility determination is performed. The detailed protocols for the isothermal saturation (gravimetric) and spectrophotometric methods provided in this guide offer a robust framework for these essential investigations. Accurate solubility data is a cornerstone for the successful process development, purification, and formulation of pharmaceutical products containing this compound.

References

3'-Aminopropiophenone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 3'-Aminopropiophenone (CAS No. 1197-05-3), a lesser-known isomer of the well-studied 4'-Aminopropiophenone (PAPP). Due to the limited availability of published data on this compound, this document synthesizes the available information on its chemical properties, synthesis, and characterization. A proposed synthetic protocol via the reduction of 3'-nitropropiophenone is detailed, drawing from established methods for analogous compounds. This guide also highlights the significant disparity in research and known biological activity between the 3'- and 4'- isomers, positioning this compound as a compound with potential for further scientific exploration.

Introduction

This compound, also known as 1-(3-aminophenyl)propan-1-one, is an aromatic ketone and a structural isomer of the extensively researched 4'-Aminopropiophenone (PAPP). While PAPP has a rich history as a cyanide antidote and a vertebrate pesticide, this compound remains a sparsely characterized compound. This guide aims to consolidate the existing, albeit limited, technical information on this compound to serve as a foundational resource for researchers and drug development professionals.

Chemical and Physical Properties

Quantitative data for this compound is not widely available in peer-reviewed literature. The following table summarizes the available experimental and predicted data. It is important to note that some reported values, such as melting and boiling points from certain databases, appear to be placeholders and are likely inaccurate.

PropertyValueSource
Molecular Formula C₉H₁₁NO--INVALID-LINK--
Molecular Weight 149.19 g/mol --INVALID-LINK--
CAS Number 1197-05-3--INVALID-LINK--
Appearance Yellow crystalline powder--INVALID-LINK--
Melting Point Not reliably reported-
Boiling Point Not reliably reported-
Density (Predicted) 1.067 ± 0.06 g/cm³--INVALID-LINK--
pKa (Predicted) 3.42 ± 0.10--INVALID-LINK--
Solubility Soluble in organic solvents; moderate solubility in water.--INVALID-LINK--

Discovery and History

There is a significant lack of information regarding the specific discovery and historical development of this compound. In contrast, its isomer, 4'-Aminopropiophenone (PAPP), has a well-documented history, with its synthesis first reported in the early 20th century and subsequent extensive research into its pharmacological applications. The limited historical record for the 3'-isomer suggests it has not been a compound of significant synthetic or biological interest until potentially more recent, niche applications.

Synthesis of this compound

The most plausible and commonly employed method for the synthesis of aromatic amines from their corresponding nitro compounds is through reduction. Therefore, a proposed synthesis for this compound is the reduction of 3'-nitropropiophenone.

Proposed Synthetic Pathway

G 3'-Nitropropiophenone 3'-Nitropropiophenone This compound This compound 3'-Nitropropiophenone->this compound Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 3'-Nitropropiophenone with Tin(II) Chloride

This protocol is adapted from established procedures for the reduction of aromatic nitro ketones.

Materials:

  • 3'-Nitropropiophenone

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3'-nitropropiophenone (1 equivalent).

  • Add ethanol as a solvent.

  • Add tin(II) chloride dihydrate (3-4 equivalents) to the flask.

  • Slowly add concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the mixture with a concentrated sodium hydroxide solution until the pH is approximately 10-12 to precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Combine 3'-Nitropropiophenone, SnCl2, and Ethanol B Add Concentrated HCl A->B C Reflux for 2-4 hours B->C D Cool to Room Temperature C->D E Basify with NaOH D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Column Chromatography I->J

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

  • ¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, and aromatic protons in the meta-substituted pattern. The amine protons would likely appear as a broad singlet.

  • ¹³C NMR: Expected signals would include the carbonyl carbon, carbons of the ethyl group, and four distinct signals for the aromatic carbons.

  • IR Spectroscopy: Characteristic peaks would be expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ketone (around 1680 cm⁻¹), and C-N stretching.

  • Mass Spectrometry: A GC-MS spectrum is available for 1-(3-aminophenyl)propan-1-one, which would show the molecular ion peak and characteristic fragmentation patterns.

Biological Activity

There is a notable lack of specific research on the biological activity of this compound. In contrast, its isomer, 4'-Aminopropiophenone (PAPP), is a known methemoglobin-forming agent, which is the basis for its use as a cyanide antidote. It is generally understood that the position of the amino group on the phenyl ring is critical for this activity, with the para-position conferring the highest potency. The meta-position, as in this compound, is considered to result in the least biological activity among the isomers.

G cluster_0 Aminopropiophenone Isomers cluster_1 Relative Biological Activity 4'-Aminopropiophenone (para) 4'-Aminopropiophenone (para) High High 4'-Aminopropiophenone (para)->High This compound (meta) This compound (meta) Low Low This compound (meta)->Low 2'-Aminopropiophenone (ortho) 2'-Aminopropiophenone (ortho) Intermediate Intermediate 2'-Aminopropiophenone (ortho)->Intermediate

Analysis of 3'-Aminopropiophenone Material Safety Data Sheet: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

3'-Aminopropiophenone is an organic compound featuring a propiophenone structure with an amino group at the meta-position of the phenyl ring. While detailed, experimentally verified data is scarce, some predicted and basic properties have been reported.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1197-05-3ChemicalBook[1], CymitQuimica[2]
Molecular Formula C₉H₁₁NOChemicalBook[1]
Molecular Weight 149.19 g/mol ChemicalBook[1]
Appearance Yellow crystalline powderChemicalBook[1]
Density (Predicted) 1.067 ± 0.06 g/cm³ChemicalBook[1]
pKa (Predicted) 3.42 ± 0.10ChemicalBook[1]
Storage Keep in dark place, Inert atmosphere, Room temperatureChemicalBook[1]

Note: The melting point, boiling point, and flash point are listed as 0°C on ChemicalBook, which is highly unlikely and suggests that this data is not available or is a placeholder.

Hazard Identification and Safety Information

The primary safety information available comes from generic risk and safety statements.

Table 2: Hazard and Safety Statements for this compound

TypeCodeDescription
Risk Statements 36/37/38Irritating to eyes, respiratory system and skin.[1]
Safety Statements 26In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
36Wear suitable protective clothing.[1]

These statements indicate that this compound should be handled with care, using appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not available in the searched literature. For a compound with its suspected properties, standard OECD (Organisation for Economic Co-operation and Development) guidelines for chemical testing would typically be employed. These would include, but are not limited to:

  • Acute Oral Toxicity (OECD 420, 423, or 425): To determine the LD50 (the dose lethal to 50% of a test population).

  • Acute Dermal Toxicity (OECD 402): To assess the effects of skin contact.

  • Acute Inhalation Toxicity (OECD 403): To evaluate the effects of inhalation.

  • Skin Irritation/Corrosion (OECD 404): To determine if the chemical is irritating or corrosive to the skin.

  • Eye Irritation/Corrosion (OECD 405): To assess the potential for eye damage.

Without access to a full SDS, the results and specific methodologies used for this compound remain unknown.

Logical Structure of a Material Safety Data Sheet

To aid researchers in understanding the type of information that should be present in a comprehensive MSDS/SDS, the following diagram illustrates the standard sections and their logical flow.

MSDS_Structure cluster_identification Identification cluster_emergency Emergency Response cluster_handling Handling & Exposure cluster_properties Properties & Stability cluster_toxicology Toxicological & Ecological Information cluster_disposal_transport_reg Disposal, Transport & Regulatory Product_ID Section 1: Identification (Product Identifier, Supplier) Hazards_ID Section 2: Hazard(s) Identification (GHS Classification, Label Elements) Composition Section 3: Composition/Information on Ingredients First_Aid Section 4: First-Aid Measures Composition->First_Aid Handling_Storage Section 7: Handling and Storage Composition->Handling_Storage Toxicological_Info Section 11: Toxicological Information Composition->Toxicological_Info Fire_Fighting Section 5: Fire-Fighting Measures Accidental_Release Section 6: Accidental Release Measures Disposal Section 13: Disposal Considerations Accidental_Release->Disposal Exposure_Controls Section 8: Exposure Controls/Personal Protection Physical_Chemical Section 9: Physical and Chemical Properties Exposure_Controls->Physical_Chemical Stability_Reactivity Section 10: Stability and Reactivity Transport Section 14: Transport Information Stability_Reactivity->Transport Ecological_Info Section 12: Ecological Information Ecological_Info->Disposal Regulatory Section 15: Regulatory Information Other_Info Section 16: Other Information Regulatory->Other_Info

References

3'-Aminopropiophenone and its Derivatives: A Review of a Sparsely Explored Chemical Space

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Aminopropiophenone, a positional isomer of the well-studied 4'-aminopropiophenone (PAPP), represents a chemical entity with largely uncharted potential in the realms of medicinal chemistry and drug development. While PAPP has garnered significant attention for its toxicological profile and application as a vertebrate pesticide, this compound and its derivatives remain conspicuously absent from the mainstream scientific literature. This in-depth technical guide aims to provide a comprehensive overview of the available information on this compound, explore potential synthetic routes to its derivatives, and highlight the significant knowledge gaps that present opportunities for future research.

Core Compound: this compound

This compound, also known as 1-(3-aminophenyl)propan-1-one, is an aromatic ketone with the chemical formula C₉H₁₁NO.[1] Basic chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 1197-05-3[1]
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
Appearance Yellow crystalline powder[2]

The Well-Characterized Isomer: 4'-Aminopropiophenone (PAPP)

In stark contrast to the limited data on the 3'-amino isomer, 4'-aminopropiophenone (PAPP) is a well-documented compound.[3] It is a potent toxicant that induces methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[3][4] This mechanism of action has led to its development and use as a humane vertebrate pesticide for the control of invasive predator species.[4][5] PAPP requires metabolic activation to its N-hydroxy derivative to exert its biological effect. The significant body of research on PAPP's synthesis, toxicology, and mechanism of action provides a valuable comparative framework for any future investigation into its positional isomers.

Potential Synthesis of this compound Derivatives: The Mannich Reaction

A versatile and widely used method for the synthesis of β-amino ketones is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde and a primary or secondary amine.[6] In the context of generating derivatives of this compound, one could envision a Mannich reaction starting with 3'-aminoacetophenone.

Below is a conceptual workflow for the synthesis of this compound derivatives via the Mannich reaction.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 3'-Aminoacetophenone D Acid Catalyst (e.g., HCl) A->D B Formaldehyde B->D C Secondary Amine (R2NH) C->D E Solvent (e.g., Ethanol) D->E F Reflux E->F G 3'-(Dialkylamino)propiophenone Derivative (Mannich Base) F->G

References

Theoretical Insights into the Molecular Architecture of 3'-Aminopropiophenone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Aminopropiophenone, a derivative of propiophenone, presents a molecule of interest in various chemical and pharmaceutical research domains. Understanding its three-dimensional structure at the atomic level is fundamental to elucidating its chemical reactivity, physical properties, and potential biological interactions. This technical guide provides an overview of the molecular structure of this compound, drawing from available spectroscopic data and outlining the framework for its theoretical investigation. While a comprehensive theoretical study providing optimized geometric parameters was not found in the reviewed literature, this document establishes the foundation for such an analysis and presents available experimental context.

Molecular Structure and Properties

This compound is a chemical compound with the molecular formula C9H11NO.[1][2] Its structure consists of a propiophenone core substituted with an amino group at the meta-position (position 3) of the phenyl ring. The presence of the carbonyl group, the phenyl ring, and the amino group imparts specific chemical characteristics to the molecule, influencing its polarity, reactivity, and potential for intermolecular interactions such as hydrogen bonding.

Theoretical Molecular Geometry (Hypothetical Data Framework)

Table 1: Hypothetical Bond Lengths of this compound

BondAtom 1Atom 2Bond Length (Å) (Theoretical)
C1-C2CCData not available
C2-C3CCData not available
C3-C4CCData not available
C4-C5CCData not available
C5-C6CCData not available
C6-C1CCData not available
C1-C7CCData not available
C7=O8COData not available
C7-C9CCData not available
C9-C10CCData not available
C3-N11CNData not available
N11-H12NHData not available
N11-H13NHData not available
............

Table 2: Hypothetical Bond Angles of this compound

AngleAtom 1Atom 2Atom 3Bond Angle (°) (Theoretical)
C6-C1-C2CCCData not available
C1-C2-C3CCCData not available
C2-C3-C4CCCData not available
C3-C4-C5CCCData not available
C4-C5-C6CCCData not available
C5-C6-C1CCCData not available
C2-C1-C7CCCData not available
C6-C1-C7CCCData not available
C1-C7-O8CCOData not available
C1-C7-C9CCCData not available
O8-C7-C9OCCData not available
C7-C9-C10CCCData not available
C2-C3-N11CCNData not available
C4-C3-N11CCNData not available
...............

Table 3: Hypothetical Dihedral Angles of this compound

Dihedral AngleAtom 1Atom 2Atom 3Atom 4Dihedral Angle (°) (Theoretical)
C6-C1-C2-C3CCCCData not available
C1-C2-C3-C4CCCCData not available
C2-C3-C4-C5CCCCData not available
C6-C1-C7-O8CCCOData not available
C2-C1-C7-C9CCCCData not available
C1-C7-C9-C10CCCCData not available
C1-C2-C3-N11CCCNData not available
..................

Experimental Protocols

Synthesis of this compound

While various synthetic routes may exist, a general conceptual pathway for the synthesis of this compound could involve the following key steps. It is important to note that specific reaction conditions, such as solvents, temperatures, and catalysts, would need to be optimized for yield and purity.[5]

Synthesis_Workflow Start Starting Material: 3'-Nitropropiophenone Reduction Reduction of Nitro Group Start->Reduction Reducing Agent (e.g., Sn/HCl, H2/Pd-C) Purification Purification: (e.g., Crystallization, Chromatography) Reduction->Purification Product Product: This compound Purification->Product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Methodology (General Example):

  • Reduction of 3'-Nitropropiophenone: 3'-Nitropropiophenone is dissolved in a suitable solvent (e.g., ethanol). A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst, is added to the solution.

  • Reaction Monitoring: The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) to determine the completion of the reduction.

  • Work-up: Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted into an organic solvent.

  • Purification: The crude product is purified using methods such as recrystallization from an appropriate solvent system or column chromatography to yield pure this compound.

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and structure of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present, such as the N-H stretches of the amino group, the C=O stretch of the carbonyl group, and the aromatic C-H and C=C vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.

Signaling Pathways and Logical Relationships (Illustrative)

To illustrate how this compound might be studied in a biological context, the following diagram depicts a hypothetical signaling pathway where its interaction with a target receptor could be investigated. This is a generalized representation and does not reflect known interactions of this specific molecule.

Signaling_Pathway Molecule This compound Receptor Target Receptor Molecule->Receptor Binding Downstream Downstream Signaling Cascade Receptor->Downstream Activation Response Cellular Response Downstream->Response Modulation

Caption: Hypothetical signaling pathway for investigating molecular interactions.

Conclusion

This technical guide has outlined the key structural aspects and analytical considerations for the study of this compound. While a comprehensive set of theoretical molecular geometry parameters is not currently available in the public domain, the framework for such an analysis has been presented. The provided experimental outlines for synthesis and characterization serve as a practical guide for researchers. Future computational studies are needed to provide the detailed quantitative data that will enable a deeper understanding of this molecule's structure-activity relationships, which is of paramount importance for its potential applications in drug development and other scientific fields.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3'-Aminopropiophenone from 3-Nitropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3'-Aminopropiophenone is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring both a ketone and an aniline functional group, makes it a versatile building block. The most common synthetic route to this compound involves the reduction of the corresponding nitro compound, 3'-nitropropiophenone. This process requires a chemoselective reduction of the nitro group while preserving the ketone functionality. This document provides detailed protocols for this transformation using various established methods, along with comparative data to aid researchers in selecting the most suitable procedure for their needs.

Reaction Scheme

The overall transformation is the reduction of the nitro group on 3-nitropropiophenone to an amine group, yielding this compound.

Figure 1. General reaction scheme for the reduction of 3'-nitropropiophenone to this compound.

Overview of Synthetic Methods

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. Several methods are available, with the choice depending on factors such as substrate sensitivity, desired yield, cost, and environmental considerations. For the synthesis of this compound, the key challenge is the selective reduction of the nitro group in the presence of the ketone.

  • Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or platinum on titanium dioxide (Pt/TiO2) with hydrogen gas.[1][2][3][4] It is generally a clean and high-yielding method. The choice of catalyst and reaction conditions can be optimized to ensure the ketone group is not reduced.[1]

  • Metal-Acid Reductions: Classic methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective for nitro group reduction.[5][6] These methods are robust and inexpensive but may require stoichiometric amounts of metal and can generate significant waste.

  • Metal-Catalyzed Transfer Hydrogenation: This approach uses a hydrogen donor, such as hydrazine hydrate or ammonium formate, in the presence of a metal catalyst.[7][8] This avoids the need for high-pressure hydrogen gas, making it a more convenient laboratory procedure. Iron-based systems, such as iron powder with ammonium chloride or iron(III) chloride, are particularly common due to their low cost and toxicity.[7][9][10]

Data Presentation

The following table summarizes various catalytic systems and their typical performance for the reduction of nitroarenes. While specific data for 3-nitropropiophenone is limited in the literature, these examples provide a strong basis for protocol development.

Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Notes
Catalytic Hydrogenation
5% Pt/C, H₂Methanol60-HighEffective for nitro group reduction.[11]
0.3 wt% Pt/TiO₂, H₂Ethanol80-~100Highly selective for the nitro group over the ketone.[1]
10% Pd/C, H₂EthanolRoom Temp-HighA very common and generally effective method.[2]
Metal-Acid/Salt Systems
Sn, conc. HCl-Reflux0.5 - 1GoodA classic, robust method.[5]
Fe, HClEthanol/Water55 - 651 - 3>90Known as the Béchamp reduction; cost-effective.[10]
Zn, NH₄ClEthanol/Water501 - 3>90Milder conditions compared to strong acid systems.[10][12]
Transfer Hydrogenation
Fe powder, H₂OMechanochemicalRoom Temp-HighA green chemistry approach.[7]
FeCl₃·6H₂O, HydrazineWater10012HighWater-based, reusable catalytic system.[7]

Experimental Protocols

Herein are detailed protocols for two common methods for the synthesis of this compound from 3-nitropropiophenone.

Protocol 1: Catalytic Hydrogenation using Pt/TiO₂

This protocol is adapted from studies showing high selectivity for nitro group reduction in the presence of a ketone using a platinum catalyst.[1]

Materials:

  • 3'-Nitropropiophenone (1 eq.)

  • 0.3 wt% Pt/TiO₂ catalyst (S/C ratio ~2500)

  • Ethanol (as solvent)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite or another filter aid

Equipment:

  • High-pressure autoclave or hydrogenation apparatus

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a high-pressure autoclave, add 3'-nitropropiophenone and the 0.3 wt% Pt/TiO₂ catalyst.

  • Add ethanol as the solvent. The concentration of the substrate is typically in the range of 0.1-0.5 M.

  • Seal the autoclave and purge the system with nitrogen gas several times to remove any oxygen.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5 bar).

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by tracking hydrogen uptake or by taking aliquots for analysis (e.g., TLC, GC-MS). The reaction is typically complete when hydrogen uptake ceases.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Purge the system with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction using Iron and Hydrochloric Acid (Béchamp Reduction)

This protocol is a classic and cost-effective method for reducing aromatic nitro compounds.[10] It is known to be tolerant of ketone functional groups.

Materials:

  • 3'-Nitropropiophenone (1 eq., 50 mmol)

  • Iron powder (<10 μm, 5 eq., 250 mmol)

  • Concentrated Hydrochloric Acid (0.5 eq., 25 mmol)

  • Ethanol

  • Celite

  • Isopropyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Mechanical stirrer

  • Condenser

  • Heating mantle with temperature control

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charge a 250 mL three-necked round-bottom flask with ethanol (80 mL).

  • With efficient stirring, add the iron powder in portions, followed by the concentrated hydrochloric acid.

  • Add a 25% aqueous ammonium chloride solution (40 mL).

  • Add the 3'-nitropropiophenone (50 mmol) in portions over 30 minutes. The reaction is exothermic, so maintain the internal temperature between 65-80°C.

  • After the addition is complete, stir the reaction mixture at 55-65°C for an additional 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 40°C and add ethanol (100 mL) followed by Celite (20 g).

  • Filter the mixture through a pad of Celite with suction. Wash the filter cake with ethanol (100 mL).

  • Concentrate the filtrate under reduced pressure to obtain a residue.

  • To the residue, add isopropyl acetate (120 mL) and saturated NaHCO₃ solution (50 mL).

  • Stir the biphasic mixture, then transfer to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine (30 mL) and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to afford the crude this compound. The purity is often high (>97%), but it can be further purified if needed.[10]

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product SM1 3'-Nitropropiophenone Reaction Reduction Reaction (Heating/Stirring) SM1->Reaction SM2 Reducing Agent (e.g., H₂, Fe) SM2->Reaction SM3 Catalyst/Acid (e.g., Pt/TiO₂, HCl) SM3->Reaction SM4 Solvent (e.g., Ethanol) SM4->Reaction Filtration Filtration (Remove Catalyst/Solids) Reaction->Filtration Extraction Extraction/Washing (If applicable) Filtration->Extraction Drying Drying (Remove Water) Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Recrystallization/Chromatography) Concentration->Purification Product This compound Purification->Product reaction_pathway start 3'-Nitropropiophenone intermediate [Intermediate Species] (e.g., Nitroso, Hydroxylamine) start->intermediate + Reducing Agent + Catalyst/Acid product This compound intermediate->product Further Reduction

References

Application Notes and Protocols for the Catalytic Reduction of 3'-Nitropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various catalytic methods for the selective reduction of 3'-nitropropiophenone to 3'-aminopropiophenone, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols detailed below offer step-by-step instructions for performing these reductions using common heterogeneous catalysts.

Introduction

The reduction of the nitro group in 3'-nitropropiophenone to an amine is a critical transformation in organic synthesis. The primary challenge lies in achieving high chemoselectivity, reducing the nitro group while leaving the ketone functionality intact. Catalytic hydrogenation is a widely employed, efficient, and environmentally benign method for this purpose. This document outlines protocols for three common and effective catalytic systems: Palladium on Carbon (Pd/C), Raney® Nickel, and Platinum on Titanium Dioxide (Pt/TiO₂).

Catalytic Reduction Methods: A Comparative Overview

The choice of catalyst and reaction conditions can significantly impact the yield, selectivity, and reaction time. Below is a summary of quantitative data for different catalytic systems, primarily based on the reduction of the closely related 3'-nitroacetophenone, which serves as an excellent model for 3'-nitropropiophenone.

CatalystHydrogen Source & PressureSolventTemperature (°C)Time (h)Yield (%)Reference
10% Pd/CH₂ (0.5-0.6 MPa)Methanol60-700.7595-97[1]
Raney® NickelH₂ (1950 psi)Ethanol50Not specified71[2]
Raney® NickelFormic AcidMethanolRoom Temp0.17-0.580-90[3]
Pt/N-TiO₂H₂ (0.5 MPa)Isopropanol300.13>99[4][5]
Pt@TiO₂–GAPH₂ (1 atm)MethanolRoom Temp299[6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from a procedure for the reduction of 3'-nitroacetophenone and is expected to provide high yields for 3'-nitropropiophenone.[1]

Materials:

  • 3'-Nitropropiophenone

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol

  • Hydrogen gas source

  • High-pressure autoclave or hydrogenation apparatus

Procedure:

  • To a high-pressure autoclave, add 3'-nitropropiophenone (e.g., 40 g).

  • Add methanol (e.g., 160 g) to dissolve the starting material.

  • Carefully add 10% Pd/C catalyst (e.g., 3.5 g) to the reaction mixture.

  • Seal the autoclave and purge with nitrogen gas several times to remove air.

  • Pressurize the autoclave with hydrogen gas to 0.5-0.6 MPa.

  • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Maintain the temperature and pressure for approximately 45 minutes. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purge the autoclave with nitrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • The filtrate containing the product, this compound, can be further purified by recrystallization or column chromatography.

experimental_workflow_pdc cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start load_reactants Load 3'-Nitropropiophenone, Methanol, and Pd/C into Autoclave start->load_reactants seal_purge Seal and Purge with Nitrogen load_reactants->seal_purge pressurize Pressurize with Hydrogen (0.5-0.6 MPa) seal_purge->pressurize heat_stir Heat to 60-70°C and Stir pressurize->heat_stir monitor Monitor Reaction (TLC/HPLC) heat_stir->monitor cool_vent Cool to RT and Vent Hydrogen monitor->cool_vent Reaction Complete purge_n2 Purge with Nitrogen cool_vent->purge_n2 filter Filter to Remove Catalyst purge_n2->filter purify Purify Product filter->purify end End purify->end

Caption: Workflow for Pd/C Catalyzed Hydrogenation.

Protocol 2: Catalytic Hydrogenation using Raney® Nickel

This protocol describes a high-pressure hydrogenation using Raney® Nickel, adapted from a procedure for 3'-nitroacetophenone.[2]

Materials:

  • 3'-Nitropropiophenone

  • Raney® Nickel catalyst (handle with care as it can be pyrophoric)[7]

  • Absolute Ethanol

  • Hydrogen gas source

  • High-pressure shaker apparatus

Procedure:

  • In a suitable pressure vessel, dissolve 3'-nitropropiophenone (e.g., 295 g) in absolute ethanol (e.g., 1.1 L).

  • Carefully add Raney® Nickel catalyst (e.g., 1.5 tablespoons) to the solution.

  • Seal the vessel and place it in a shaker apparatus.

  • Purge the vessel with nitrogen, then fill with hydrogen to an initial pressure of 1950 psi.

  • Begin shaking and heat the mixture to 50 °C.

  • Continue the reaction until hydrogen uptake ceases.

  • Cool the vessel, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the Raney® Nickel catalyst.

  • Evaporate the solvent from the filtrate.

  • The residue can be triturated with a cold, acidic aqueous solution (e.g., HCl) to protonate the amine, which can then be isolated by basification and extraction or filtration.

experimental_workflow_raney cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start dissolve Dissolve 3'-Nitropropiophenone in Ethanol start->dissolve add_catalyst Add Raney® Nickel dissolve->add_catalyst seal_pressurize Seal and Pressurize with H₂ (1950 psi) add_catalyst->seal_pressurize heat_shake Heat to 50°C and Shake seal_pressurize->heat_shake monitor_h2 Monitor H₂ Uptake heat_shake->monitor_h2 cool_vent Cool and Vent monitor_h2->cool_vent Uptake Ceases filter Filter Catalyst cool_vent->filter evaporate Evaporate Solvent filter->evaporate isolate Isolate Product evaporate->isolate end End isolate->end

Caption: Workflow for Raney® Nickel Catalyzed Hydrogenation.

Protocol 3: Catalytic Hydrogenation using Platinum on Titanium Dioxide (Pt/TiO₂)

This protocol is based on the highly efficient and selective reduction of nitroarenes using a Pt/TiO₂ catalyst under mild conditions.[4][5][6]

Materials:

  • 3'-Nitropropiophenone

  • Pt/TiO₂ catalyst (e.g., Pt@TiO₂–GAP or Pt/N-TiO₂)

  • Methanol or Isopropanol

  • Hydrogen gas source (e.g., a hydrogen balloon for atmospheric pressure)

  • Reaction flask with a magnetic stirrer

Procedure:

  • To a round-bottom flask, add 3'-nitropropiophenone (1 mmol).

  • Add the solvent, either methanol (5 mL) or isopropanol (5 mL).

  • Add the Pt/TiO₂ catalyst (e.g., 100 mg of Pt@TiO₂–GAP or an appropriate amount of Pt/N-TiO₂).

  • Seal the flask and purge with hydrogen gas.

  • Connect a hydrogen balloon to the flask to maintain a hydrogen atmosphere (approx. 1 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2 hours for Pt@TiO₂–GAP).

  • Upon completion, dilute the mixture with a suitable solvent like ethyl acetate.

  • Separate the catalyst by filtration or centrifugation.

  • The filtrate can be concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.

Reaction Mechanism

The catalytic hydrogenation of a nitro group to an amine on a metal surface is a complex process involving multiple steps. A generally accepted pathway is illustrated below.

reaction_mechanism R-NO₂ Nitroarene (R-NO₂) Catalyst Catalyst Surface (e.g., Pd, Pt, Ni) R-NO₂->Catalyst Adsorption R-NO Nitrosoarene (R-NO) R-NHOH Hydroxylamine (R-NHOH) R-NO->R-NHOH + 2[H] R-NH₂ Amine (R-NH₂) R-NHOH->R-NH₂ + 2[H] H₂ H₂ H₂->Catalyst Adsorption & Dissociation Catalyst->R-NO + 2[H]

Caption: Generalized Reaction Pathway for Nitro Group Reduction.

Safety Precautions

  • Catalytic hydrogenation reactions should be carried out in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.

  • Some catalysts, like Raney® Nickel and dry Pd/C, can be pyrophoric and may ignite upon exposure to air. Handle them under an inert atmosphere or wetted with a solvent.[7]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactions under pressure should be conducted behind a blast shield.

By following these protocols and safety guidelines, researchers can effectively and safely perform the catalytic reduction of 3'-nitropropiophenone to obtain the desired this compound in high yield and purity.

References

3'-Aminopropiophenone: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 3'-Aminopropiophenone, a versatile aromatic ketone, is a valuable building block for organic synthesis, particularly in the development of heterocyclic compounds with potential therapeutic applications. Its unique structure, featuring a reactive ketone and an amino group on the phenyl ring, allows for its participation in a variety of important organic reactions, including the Claisen-Schmidt condensation for the synthesis of chalcones.

Application in the Synthesis of Bioactive Chalcones

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry. They are known to exhibit a wide range of biological activities. This compound serves as a key precursor for the synthesis of chalcones with potential antimicrobial properties.

A notable example is the synthesis of (2E)-1-(3'-aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one . This compound has been investigated for its ability to combat bacterial resistance, specifically as a potential efflux pump inhibitor in multidrug-resistant Staphylococcus aureus.[1][2] Efflux pumps are proteins in bacteria that can expel antibiotics, and their inhibition can restore the efficacy of existing drugs.[3][4][5][6]

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

The synthesis of (2E)-1-(3'-aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one is achieved through a base-catalyzed Claisen-Schmidt condensation reaction.[1][7][8]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product A This compound C (2E)-1-(3'-aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one A->C + B 4-Dimethylaminobenzaldehyde B->C (Base catalyst, e.g., NaOH)

Figure 1: General scheme for the Claisen-Schmidt condensation.

Materials:

  • This compound

  • 4-Dimethylaminobenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve equimolar amounts of this compound and 4-dimethylaminobenzaldehyde in ethanol.

  • Slowly add a solution of sodium hydroxide to the mixture while stirring.

  • Continue stirring at room temperature for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid to precipitate the crude chalcone.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[9][10]

Quantitative Data:

Reactant AReactant BProductYield
This compound4-Dimethylaminobenzaldehyde(2E)-1-(3'-aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-oneHigh

Note: The specific yield can vary depending on the reaction scale and purification method.

Characterization Data:

The structure of the synthesized chalcone is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Potential in Other Key Organic Reactions

While the synthesis of chalcones is a well-documented application, the reactive nature of this compound suggests its utility in other significant organic transformations.

Mannich Reaction

The presence of an α-hydrogen to the carbonyl group in this compound makes it a suitable substrate for the Mannich reaction. This three-component condensation with an aldehyde (like formaldehyde) and a primary or secondary amine yields β-amino-carbonyl compounds, known as Mannich bases.[10][11][12] These products are valuable intermediates for the synthesis of various pharmaceuticals and natural products.

Mannich_Reaction cluster_reactants Reactants 3_Aminopropiophenone This compound Enol_Formation Enolization of This compound 3_Aminopropiophenone->Enol_Formation Formaldehyde Formaldehyde Iminium_Ion_Formation Formation of Iminium Ion Formaldehyde->Iminium_Ion_Formation Secondary_Amine Secondary Amine (e.g., Dimethylamine) Secondary_Amine->Iminium_Ion_Formation Mannich_Base β-Amino-carbonyl Compound (Mannich Base) Iminium_Ion_Formation->Mannich_Base Enol_Formation->Mannich_Base

Figure 2: Proposed workflow for the Mannich reaction.

Synthesis of Quinolines

This compound is a potential starting material for the synthesis of quinoline derivatives through reactions like the Friedländer annulation.[13] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. The resulting quinoline scaffold is a core structure in many antimalarial, antibacterial, and anticancer agents.

Synthesis of Pyrimidines

The versatile reactivity of this compound also extends to the potential synthesis of pyrimidines. Pyrimidine derivatives are fundamental components of nucleic acids and are found in numerous synthetic drugs with a wide range of biological activities. Various synthetic strategies could be employed to construct the pyrimidine ring using this compound as a key building block.[9][14]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its demonstrated application in the synthesis of bioactive chalcones, coupled with its potential for use in Mannich reactions and the construction of other important heterocyclic systems like quinolines and pyrimidines, highlights its significance for researchers, scientists, and drug development professionals. Further exploration of the synthetic utility of this compound is expected to lead to the discovery of novel compounds with important biological activities.

References

Application Notes: 3'-Aminopropiophenone as a Versatile Intermediate for the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Aminopropiophenone is a valuable chemical scaffold that holds significant potential as a starting material for the synthesis of a diverse range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structure, featuring a reactive ketone, an aromatic amine, and a flexible propionyl chain, allows for a variety of chemical modifications to generate novel compounds with potential therapeutic activities. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a potential novel antidepressant candidate via a Mannich-type reaction, a cornerstone of medicinal chemistry.

Introduction

The propiophenone backbone is a well-established pharmacophore present in numerous centrally acting agents. For instance, bupropion, a widely prescribed antidepressant, is a propiophenone derivative. While the synthesis of bupropion traditionally starts from 3'-chloropropiophenone, the use of this compound as a starting material opens up avenues for the creation of novel analogs with potentially improved pharmacological profiles. The aromatic amino group of this compound can be readily functionalized, allowing for the introduction of various substituents to modulate properties such as receptor binding, selectivity, and pharmacokinetics.

This application note focuses on a hypothetical synthetic route to a novel antidepressant candidate, "3'-(Dimethylaminomethyl)-aminopropiophenone," employing a Mannich reaction. The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, a structural motif found in many biologically active molecules.

Proposed Synthetic Application: Synthesis of a Novel Antidepressant Candidate

A plausible application of this compound is in the synthesis of novel monoamine reuptake inhibitors, a class of drugs commonly used to treat depression. The proposed synthesis involves a Mannich reaction to introduce a dimethylaminomethyl group at the ortho position to the amino group on the aromatic ring. This modification is hypothesized to enhance the compound's interaction with monoamine transporters.

Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for the synthesis of the hypothetical antidepressant candidate "3'-(Dimethylaminomethyl)-aminopropiophenone" from this compound.

G cluster_0 Synthesis of 3'-(Dimethylaminomethyl)-aminopropiophenone Start This compound Reaction Mannich Reaction Start->Reaction Substrate Reagents Dimethylamine Formaldehyde Reagents->Reaction Reagents Product 3'-(Dimethylaminomethyl)-aminopropiophenone Reaction->Product Yields

Caption: Synthetic workflow for the Mannich reaction of this compound.

Experimental Protocols

Protocol 1: Synthesis of 3'-(Dimethylaminomethyl)-aminopropiophenone via Mannich Reaction

Materials:

  • This compound (1.0 eq)

  • Dimethylamine (1.2 eq, as a 40% aqueous solution)

  • Formaldehyde (1.2 eq, as a 37% aqueous solution)

  • Hydrochloric acid (catalytic amount)

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add a catalytic amount of hydrochloric acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add dimethylamine (1.2 eq) followed by the dropwise addition of formaldehyde (1.2 eq) while maintaining the temperature below 5 °C.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3'-(Dimethylaminomethyl)-aminopropiophenone.

Quantitative Data

The following table summarizes the hypothetical quantitative data for the synthesis of 3'-(Dimethylaminomethyl)-aminopropiophenone. The data are representative of typical yields and purities achievable for Mannich reactions of aromatic amines.

ParameterValue
Starting Material This compound
Molecular Weight 149.19 g/mol
Final Product 3'-(Dimethylaminomethyl)-aminopropiophenone
Molecular Weight 206.28 g/mol
Theoretical Yield Based on 1:1 stoichiometry
Actual Yield (Hypothetical) 65%
Purity (by HPLC) >98%
Appearance Yellowish oil

Proposed Mechanism of Action and Signaling Pathway

The synthesized compound, 3'-(Dimethylaminomethyl)-aminopropiophenone, is a structural analog of known antidepressants that act as monoamine reuptake inhibitors. It is hypothesized that this compound will primarily target the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT), thereby increasing the synaptic concentrations of these neurotransmitters.

Signaling Pathway: Inhibition of Monoamine Reuptake

The diagram below illustrates the proposed mechanism of action at a synaptic level.

G cluster_0 Synaptic Cleft Presynaptic Presynaptic Neuron Transporter Monoamine Transporter (DAT, NET, SERT) Presynaptic->Transporter Release Postsynaptic Postsynaptic Neuron Transporter->Presynaptic Reuptake Receptor Postsynaptic Receptor Receptor->Postsynaptic Signal Transduction Drug 3'-(Dimethylaminomethyl)- aminopropiophenone Drug->Transporter Inhibition Neurotransmitter Neurotransmitter->Receptor Binding

Caption: Proposed inhibition of monoamine reuptake by the synthesized compound.

Conclusion

This compound serves as a promising and versatile starting material for the synthesis of novel pharmaceutical intermediates. The presented hypothetical application in the synthesis of a potential antidepressant via the Mannich reaction highlights a practical and efficient route to new chemical entities. The ability to easily modify the amino group and the propiophenone core allows for the generation of a library of compounds for screening and lead optimization in drug discovery programs. Further investigation into the derivatization of this compound is warranted to fully explore its potential in medicinal chemistry.

Application Notes and Protocols: Ketone Group Reactions of 1-(3-aminophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-aminophenyl)propan-1-one, also known as 3'-aminopropiophenone, is a versatile chemical intermediate possessing two reactive functional groups: a ketone and an aromatic primary amine. The ketone group, in particular, serves as a key handle for a wide array of chemical transformations, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for several key reactions involving the ketone moiety of 1-(3-aminophenyl)propan-1-one. The presence of the amino group can influence the reactivity of the ketone and may require specific reaction conditions or protective strategies.

I. Reduction of the Ketone

The reduction of the carbonyl group in 1-(3-aminophenyl)propan-1-one to a secondary alcohol yields 1-(3-aminophenyl)propan-1-ol, a valuable chiral building block.

A. Sodium Borohydride Reduction

Sodium borohydride (NaBH4) is a mild and selective reducing agent for ketones. It offers high chemoselectivity, leaving the aromatic ring and the amino group intact.

Reaction Scheme:

Quantitative Data:

ParameterValue/ConditionReference
Substrate 1-(3-aminophenyl)propan-1-oneGeneral Knowledge
Reagent Sodium Borohydride (NaBH4)[1][2][3]
Solvent Methanol (MeOH) or Ethanol (EtOH)[2]
Temperature 0 °C to room temperature[4]
Reaction Time 30 minutes to 2 hours[5]
Typical Yield 70-95%[5][6]

Experimental Protocol:

  • Dissolve 1-(3-aminophenyl)propan-1-one (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(3-aminophenyl)propan-1-ol.

  • Purify the product by column chromatography on silica gel if necessary.

Workflow Diagram:

Reduction_Workflow sub Dissolve Ketone in MeOH cool Cool to 0°C sub->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir Stir at RT add_nabh4->stir quench Quench with H2O stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify extract->purify product 1-(3-aminophenyl) propan-1-ol purify->product

Workflow for Sodium Borohydride Reduction
B. Catalytic Hydrogenation

Catalytic hydrogenation offers a green alternative for the reduction of the ketone.

Reaction Scheme:

Quantitative Data:

ParameterValue/ConditionReference
Substrate 1-(3-aminophenyl)propan-1-oneGeneral Knowledge
Catalyst Raney Nickel, Palladium on Carbon (Pd/C)[7]
Hydrogen Pressure 50 psi[7]
Solvent Methanolic Ammonia[7]
Temperature Room temperature to 50 °CGeneral Knowledge
Typical Yield High to quantitative[7]

Experimental Protocol:

  • In a high-pressure reactor, place 1-(3-aminophenyl)propan-1-one (1.0 eq) and Raney Nickel (5-10 wt%) in methanolic ammonia.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 50 psi.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or hydrogen uptake).

  • Carefully depressurize the reactor and filter the catalyst through a pad of Celite.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the product.

II. Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by converting the ketone into an imine or enamine intermediate, which is then reduced in situ to an amine.[8][9]

Reaction Scheme:

Quantitative Data:

ParameterValue/ConditionReference
Substrate 1-(3-aminophenyl)propan-1-oneGeneral Knowledge
Amine Primary or secondary amines[10]
Reducing Agent Sodium cyanoborohydride (NaBH3CN), Sodium triacetoxyborohydride (NaBH(OAc)3)[9]
Solvent Methanol, Dichloroethane (DCE)[10]
Catalyst Acetic acid (for imine formation)[10]
pH Weakly acidic (pH 4-6)[8]
Typical Yield 60-90%General Knowledge

Experimental Protocol:

  • To a solution of 1-(3-aminophenyl)propan-1-one (1.0 eq) and a primary amine (1.1 eq) in methanol, add acetic acid to adjust the pH to approximately 5.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the solution to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding 1M NaOH solution until the pH is basic.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting secondary amine by column chromatography.

Signaling Pathway Diagram:

Reductive_Amination_Pathway ketone 1-(3-aminophenyl) propan-1-one imine Imine Intermediate ketone->imine + Amine - H2O amine Primary Amine (R-NH2) amine->imine product Secondary Amine imine->product + Reducing Agent reducing_agent NaBH3CN reducing_agent->product

References

Application Notes and Protocols for N-acylation of 3'-Aminopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-acylation of 3'-aminopropiophenone, a key transformation in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The protocols described herein are based on established methods for the acylation of aromatic amines.

Introduction

N-acylation is a fundamental reaction in organic synthesis that involves the introduction of an acyl group onto an amine. In the context of this compound, this reaction targets the primary amino group on the aromatic ring, forming a stable amide linkage. This modification can significantly alter the physicochemical and biological properties of the parent molecule, making it a crucial step in the generation of novel chemical entities. The resulting N-acyl-3'-aminopropiophenone derivatives serve as versatile intermediates for the synthesis of a wide range of more complex molecules.

Data Presentation

The following tables summarize the typical reagents, stoichiometry, and expected outcomes for the N-acylation of this compound with common acylating agents. Yields are estimated based on similar reactions reported in the literature for aromatic amines.

Table 1: N-Acetylation of this compound

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
This compound1.0149.19(user defined)
Acetic Anhydride1.1 - 1.5102.09(calculated)
Base (e.g., Pyridine)1.2 - 2.079.10(calculated)
Solvent (e.g., DCM)--(to desired conc.)
Product 191.23
Expected Yield 85-95%

Table 2: N-Benzoylation of this compound

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
This compound1.0149.19(user defined)
Benzoyl Chloride1.1 - 1.2140.57(calculated)
Base (e.g., Triethylamine)1.2 - 1.5101.19(calculated)
Solvent (e.g., DCM)--(to desired conc.)
Product 253.30
Expected Yield 90-98%

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol describes the acetylation of this compound using acetic anhydride and pyridine as a base.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • To the stirred solution, slowly add pyridine (1.5 eq).

  • Add acetic anhydride (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: N-Benzoylation using Benzoyl Chloride (Schotten-Baumann Conditions)[1]

This protocol details the benzoylation of this compound using benzoyl chloride and triethylamine as a base.[1]

Materials:

  • This compound

  • Benzoyl Chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add benzoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

General N-Acylation Reaction Mechanism

N_Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Reaction cluster_products Products amine This compound (Nucleophile) nucleophilic_attack Nucleophilic Attack amine->nucleophilic_attack acyl_halide Acyl Halide / Anhydride (Electrophile) acyl_halide->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate Forms elimination Elimination of Leaving Group tetrahedral_intermediate->elimination Collapses amide N-Acyl-3'-aminopropiophenone elimination->amide Yields byproduct Byproduct (e.g., HCl, Acetic Acid) elimination->byproduct and

Caption: General mechanism of N-acylation.

Experimental Workflow for N-Acylation

experimental_workflow start Start: Dissolve this compound and Base in Solvent cool Cool to 0 °C start->cool add_acylating_agent Add Acylating Agent Dropwise cool->add_acylating_agent react Stir at Room Temperature add_acylating_agent->react monitor Monitor Reaction by TLC react->monitor monitor->react Incomplete workup Aqueous Workup monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify characterize Characterize Final Product (NMR, IR, MS) purify->characterize

Caption: Experimental workflow for N-acylation.

References

Synthesis of Novel Heterocyclic Scaffolds from 3'-Aminopropiophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of a variety of novel heterocyclic compounds, including pyrazolines, pyrimidines, and benzodiazepines, utilizing 3'-aminopropiophenone as a versatile starting material. The synthetic strategy involves an initial Claisen-Schmidt condensation to form a key chalcone intermediate, followed by subsequent cyclization reactions to yield the target heterocyclic scaffolds. These compounds are of significant interest in drug discovery due to their diverse pharmacological activities. This guide offers detailed experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the synthetic workflows.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The inherent reactivity and structural features of this compound, possessing both an amino group and a reactive keto-ethyl moiety, make it an attractive precursor for the synthesis of diverse heterocyclic systems. This document outlines a two-step synthetic pathway commencing with the synthesis of a chalcone derivative from this compound, which then serves as a versatile synthon for the construction of pyrazoline, pyrimidine, and benzodiazepine rings. These heterocyclic cores are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them valuable targets for drug development programs.

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. The initial step involves the synthesis of a chalcone intermediate from this compound, which is then utilized in parallel syntheses to generate the desired heterocyclic compounds.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Heterocyclic Synthesis A This compound C Claisen-Schmidt Condensation A->C B 4-(Dimethylamino)benzaldehyde B->C D (2E)-1-(3-aminophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (Chalcone Intermediate) C->D F Pyrazoline Derivative D->F H Pyrimidine (Thione) Derivative D->H J Benzodiazepine Derivative D->J E Hydrazine Hydrate E->F G Thiourea G->H I o-Phenylenediamine I->J

A high-level overview of the synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of (2E)-1-(3-aminophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (Chalcone Intermediate)

This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with 4-(dimethylamino)benzaldehyde.

Materials:

  • This compound

  • 4-(Dimethylamino)benzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH)

  • Distilled water

  • Glacial acetic acid

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and 4-(dimethylamino)benzaldehyde (10 mmol) in 50 mL of ethanol.

  • Slowly add a solution of potassium hydroxide (20 mmol in 10 mL of water) to the flask with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into 200 mL of ice-cold water.

  • Acidify the mixture with glacial acetic acid to precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Expected Yield and Characterization: The expected yield and key characterization data for the synthesized chalcone are summarized in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Chalcone IntermediateC₁₈H₂₀N₂O280.3785-90130-132
Protocol 2: Synthesis of Pyrazoline Derivatives

This protocol details the cyclization of the chalcone intermediate with hydrazine hydrate to form a pyrazoline derivative.

Materials:

  • (2E)-1-(3-aminophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (Chalcone)

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask, dissolve the chalcone (5 mmol) in 30 mL of ethanol.

  • Add hydrazine hydrate (10 mmol) to the solution.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried.

  • Recrystallize the product from ethanol to obtain the pure pyrazoline derivative.

Protocol 3: Synthesis of Pyrimidine (Thione) Derivatives

This protocol describes the synthesis of a pyrimidine (thione) derivative from the chalcone intermediate and thiourea.

Materials:

  • (2E)-1-(3-aminophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (Chalcone)

  • Thiourea

  • Ethanolic Potassium Hydroxide

Procedure:

  • Dissolve the chalcone (5 mmol) and thiourea (5 mmol) in 40 mL of ethanol in a 100 mL round-bottom flask.

  • Add 5 mL of ethanolic potassium hydroxide solution (10% w/v).

  • Reflux the mixture for 10-12 hours.

  • After cooling, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid.

Protocol 4: Synthesis of Benzodiazepine Derivatives

This protocol outlines the synthesis of a benzodiazepine derivative via the reaction of the chalcone intermediate with o-phenylenediamine.

Materials:

  • (2E)-1-(3-aminophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (Chalcone)

  • o-Phenylenediamine

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask, take a mixture of the chalcone (5 mmol) and o-phenylenediamine (5 mmol) in 30 mL of ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 12-15 hours.

  • Cool the reaction mixture and pour it into crushed ice.

  • The solid product is filtered, washed with water, and dried.

  • Purify the crude product by recrystallization from ethanol.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized heterocyclic compounds. Please note that the exact yields and melting points may vary depending on the specific reaction conditions and purity of the reagents.

HeterocycleStarting MaterialsMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Expected Melting Point (°C)
PyrazolineChalcone, Hydrazine HydrateC₁₈H₂₂N₄294.4075-85155-158
Pyrimidine (Thione)Chalcone, ThioureaC₁₉H₂₀N₄S336.4660-70210-213
BenzodiazepineChalcone, o-PhenylenediamineC₂₄H₂₄N₄368.4865-75180-183

Signaling Pathways and Biological Relevance

Many heterocyclic compounds derived from chalcones exhibit significant biological activities by interacting with various cellular signaling pathways. For instance, some pyrazoline derivatives have been shown to act as inhibitors of enzymes like monoamine oxidase (MAO), which is a key target in the treatment of depression and neurodegenerative diseases. Pyrimidine derivatives are known to interfere with DNA synthesis and repair pathways, making them potent anticancer and antimicrobial agents. Benzodiazepines are well-known for their action on the central nervous system, primarily by modulating the activity of GABA-A receptors.

G cluster_0 Biological Targets & Pathways cluster_1 Therapeutic Applications Pyrazoline Pyrazoline Derivatives MAO Monoamine Oxidase (MAO) Pyrazoline->MAO Inhibition Pyrimidine Pyrimidine Derivatives DNA_Synth DNA Synthesis/Repair Pyrimidine->DNA_Synth Interference Benzodiazepine Benzodiazepine Derivatives GABA GABA-A Receptor Benzodiazepine->GABA Modulation Neuro Neurodegenerative Diseases MAO->Neuro Cancer Anticancer / Antimicrobial DNA_Synth->Cancer CNS CNS Disorders (Anxiety) GABA->CNS

Potential biological targets and therapeutic applications.

Conclusion

The synthetic protocols detailed in this document provide a robust framework for the generation of novel pyrazoline, pyrimidine, and benzodiazepine derivatives from the readily available starting material, this compound. The formation of a key chalcone intermediate offers a divergent point for the synthesis of a library of heterocyclic compounds. The potential for these scaffolds to exhibit a range of biological activities underscores their importance in medicinal chemistry and drug discovery. The provided protocols, data tables, and diagrams are intended to serve as a valuable resource for researchers in these fields.

Application Notes and Protocols: 3'-Aminopropiophenone as a Precursor for API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Aminopropiophenone is a versatile chemical intermediate that serves as a key starting material in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its propiophenone backbone and the presence of an amino group at the meta position make it a valuable precursor for the construction of a range of pharmacologically active molecules. These application notes provide a comprehensive overview of the use of this compound in the synthesis of notable APIs, including detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and mechanisms of action.

APIs Synthesized from this compound Precursors

While 3'-aminopropiopiophenone itself can be utilized, it is more common to see closely related propiophenone derivatives, such as 3'-chloropropiophenone, serving as the direct precursor in multi-step syntheses. The following sections detail the synthesis of prominent APIs originating from this structural class.

Bupropion: An Atypical Antidepressant

Bupropion is a widely prescribed atypical antidepressant and smoking cessation aid.[1] Its unique mechanism of action as a norepinephrine-dopamine reuptake inhibitor (NDRI) distinguishes it from other classes of antidepressants.[1][2] The synthesis of bupropion hydrochloride typically commences with the α-bromination of a substituted propiophenone, followed by amination.[3][4]

Quantitative Data for Bupropion Synthesis:

StepReactantsReagents/SolventsConditionsYieldPurityReference
α-Brominationm-ChloropropiophenoneBromine, Dichloromethane---[3]
α-Bromination (Greener)m-ChloropropiophenoneN-Bromosuccinimide (NBS), p-Toluenesulfonic acid (p-TSA), Acetonitrile60-65°C, 2h99.95%-[5]
Aminationm-Chloro-α-bromopropiophenonet-Butylamine, Acetonitrile---[4]
One-Pot Synthesism-ChloropropiophenoneBr2, CH2Cl2, then t-butylamine, NMP-75-85% (overall)High[3]
Greener Synthesism-ChloropropiophenoneNBS, Cyrene, then t-butylamine, Ethyl acetate-68% (overall)-[6]
Salt FormationBupropion free baseHCl in Isopropyl alcohol0-10°C-100% (GC)[5]

Experimental Protocol: One-Pot Synthesis of Bupropion Hydrochloride [3][7]

  • Bromination: Dissolve m-chloropropiophenone (1.0 g, 5.9 mmol) in dichloromethane (5.0 mL) in a 50 mL round-bottom flask with magnetic stirring.[7] Add a solution of bromine in dichloromethane dropwise until a persistent orange color is observed.

  • Solvent Removal: Remove the solvent under reduced pressure.[3]

  • Amination: To the residue, add t-butylamine and N-methylpyrrolidinone (NMP).[3] Warm the mixture briefly.

  • Work-up: Quench the reaction with water and extract the aqueous layer three times with 25 mL portions of ether.[3][7]

  • Salt Formation: Combine the ether extracts and add concentrated HCl dropwise with stirring until the pH of the solution is less than 3.[3][7]

  • Isolation: Collect the precipitated white crystals of bupropion hydrochloride by filtration, wash with cold ether, and dry.[7]

Bupropion Synthesis Workflow:

bupropion_synthesis start 3'-Chloropropiophenone bromination α-Bromination (Br2 or NBS) start->bromination intermediate 2-Bromo-3'-chloropropiophenone bromination->intermediate amination Amination (t-Butylamine) intermediate->amination bupropion_base Bupropion (free base) amination->bupropion_base salt_formation Salt Formation (HCl) bupropion_base->salt_formation end Bupropion HCl salt_formation->end

Caption: Synthetic pathway for Bupropion HCl.

Bupropion Mechanism of Action:

Bupropion enhances neurotransmission by blocking the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft.[8]

bupropion_moa cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic Dopamine (DA) & Norepinephrine (NE) Release da_receptor DA Receptor presynaptic->da_receptor DA ne_receptor NE Receptor presynaptic->ne_receptor NE dat Dopamine Transporter (DAT) net Norepinephrine Transporter (NET) bupropion Bupropion bupropion->dat Inhibits bupropion->net Inhibits cathinone_synthesis start (-)-Norephedrine n_formylation N-Formylation start->n_formylation intermediate1 (-)-N-Formylnorephedrine n_formylation->intermediate1 oxidation Oxidation (CrO3-pyridine) intermediate1->oxidation intermediate2 (-)-N-Formyl-α- aminopropiophenone oxidation->intermediate2 hydrolysis Hydrolysis (HCl) intermediate2->hydrolysis end (-)-Cathinone HCl hydrolysis->end cathinone_moa cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron monoamine_transporter Monoamine Transporter (DAT, NET, SERT) synaptic_cleft Synaptic Cleft (Increased Monoamines) monoamine_transporter->synaptic_cleft Monoamine release vesicle Synaptic Vesicle (contains monoamines) receptor Postsynaptic Receptor synaptic_cleft->receptor Neurotransmission cathinone Synthetic Cathinone cathinone->monoamine_transporter Blocks reuptake or causes reverse transport phenylephrine_moa phenylephrine Phenylephrine alpha1_receptor α1-Adrenergic Receptor (on Vascular Smooth Muscle) phenylephrine->alpha1_receptor gq_protein Gq Protein Activation alpha1_receptor->gq_protein plc Phospholipase C Activation gq_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3_dag IP3 and DAG Production pip2->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release vasoconstriction Vasoconstriction ca_release->vasoconstriction

References

Troubleshooting & Optimization

Technical Support Center: 3'-Aminopropiophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-Aminopropiophenone. The following information is designed to help improve reaction yields and address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely employed and dependable route for the synthesis of this compound is a two-step process. This involves the nitration of propiophenone to form 3'-nitropropiophenone, followed by the selective reduction of the nitro group to an amine. This method is favored due to the ready availability of the starting material and generally good yields for the reduction step.

Q2: How can I synthesize the precursor, 3'-nitropropiophenone?

A2: 3'-Nitropropiophenone is typically synthesized by the nitration of propiophenone using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. It is crucial to maintain a low temperature (typically between -5 to 0 °C) during the addition of the nitrating mixture to control the reaction and prevent the formation of dinitro byproducts.[1]

Q3: What are the most common side products I might encounter during the reduction of 3'-nitropropiophenone?

A3: The most prevalent side products are formed from the incomplete reduction of the nitro group. These include nitroso and hydroxylamine intermediates, which can condense to form colored impurities like azo and azoxy compounds. Over-reduction is also a possibility, where the ketone functional group is reduced to an alcohol, or under very harsh conditions, the aromatic ring may be hydrogenated.

Q4: How can I monitor the progress of the reduction reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the 3'-nitropropiophenone starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the this compound product.

Troubleshooting Guide

Problem 1: Low yield of this compound.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time and continue to monitor by TLC until the starting material is consumed.- Increase the stoichiometric ratio of the reducing agent.- For catalytic hydrogenation, ensure the catalyst is fresh and active. If necessary, increase the catalyst loading.[2]
Side Product Formation - Optimize the reaction temperature. Higher temperatures can sometimes promote the formation of byproducts.- For catalytic hydrogenation, select a more chemoselective catalyst. For instance, platinum on titanium dioxide (Pt/TiO₂) has demonstrated high selectivity for the nitro group reduction over the ketone.[3]- In metal/acid reductions (e.g., Sn/HCl or Fe/HCl), ensure a sufficient amount of acid is present to maintain a reducing environment throughout the reaction.[4][5]
Product Loss During Workup - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent.- Adjust the pH of the aqueous layer to be basic before extraction to ensure the amine product is in its free base form, which is more soluble in organic solvents.

Problem 2: The final product is colored (yellow, orange, or red).

Potential Cause Troubleshooting Steps
Presence of Azo/Azoxy Impurities - These colored impurities arise from the condensation of partially reduced intermediates. Ensure the reaction goes to completion by extending the reaction time or using a more active reducing system.- Maintain a consistently reducing environment. For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring.
Oxidation of the Product - this compound, like many anilines, can be susceptible to air oxidation, which can lead to coloration. It is advisable to work up the reaction and purify the product under an inert atmosphere (e.g., nitrogen or argon).- Store the purified product in a dark, cool place under an inert atmosphere.

Data Presentation: Comparison of Reduction Methods

Reduction Method Typical Reagents Typical Yield Range Advantages Disadvantages
Catalytic Hydrogenation H₂, Pd/C or Pt/C85-99%High yields, clean reaction, easy product isolation.Potential for over-reduction of the ketone or aromatic ring, catalyst can be expensive and pyrophoric.
Metal/Acid Reduction Sn / conc. HCl70-85%Cost-effective, good selectivity for the nitro group.[4]Requires stoichiometric amounts of metal, workup can be tedious due to the need to remove metal salts.[4][6]
Metal/Acid Reduction Fe / conc. HCl or Acetic Acid75-90%Inexpensive, environmentally safer than tin, good selectivity.[5]Can require longer reaction times, workup involves removal of iron sludge.

Experimental Protocols

Protocol 1: Synthesis of 3'-Nitropropiophenone

This protocol is adapted from the synthesis of the similar compound, 3-nitroacetophenone.[1]

Materials:

  • Propiophenone

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ethanol

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 37 mL of concentrated sulfuric acid.

  • Cool the flask in an ethanol-dry ice bath to 0 °C.

  • Slowly add 0.125 mol of propiophenone dropwise, ensuring the temperature does not exceed 5 °C.

  • Cool the mixture to -7 °C.

  • Slowly add a pre-cooled nitrating mixture of 15 mL of concentrated sulfuric acid and 10 mL of concentrated nitric acid, maintaining the reaction temperature between -5 and 0 °C. The addition should take approximately 30 minutes.

  • After the addition is complete, continue stirring at this temperature for another 10 minutes.

  • Pour the reaction mixture onto a mixture of 165 g of crushed ice and 375 mL of water with vigorous stirring.

  • The product will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 3'-nitropropiophenone.

Protocol 2: Reduction of 3'-Nitropropiophenone with Tin and Hydrochloric Acid

This protocol is based on the reduction of 3'-nitroacetophenone.[4][6]

Materials:

  • 3'-Nitropropiophenone

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl acetate (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3'-nitropropiophenone (1 equivalent) and granulated tin (2-3 equivalents).

  • Slowly add concentrated hydrochloric acid. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Heat the mixture to reflux with stirring for 2-3 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove any unreacted tin.

  • Carefully basify the filtrate with a concentrated NaOH solution until the pH is approximately 10. This will precipitate tin salts.

  • Filter the mixture to remove the tin salts.

  • Extract the aqueous filtrate three times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield crude this compound.

  • The product can be further purified by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway propiophenone Propiophenone nitropropiophenone 3'-Nitropropiophenone propiophenone->nitropropiophenone conc. HNO3, conc. H2SO4 -5 to 0 °C aminopropiophenone This compound nitropropiophenone->aminopropiophenone Reducing Agent (e.g., H2/Pd/C or Sn/HCl)

Caption: Synthetic pathway for this compound.

Experimental_Workflow start Start: 3'-Nitropropiophenone reaction Reduction Reaction (e.g., Catalytic Hydrogenation or Metal/Acid) start->reaction monitoring Monitor Progress with TLC reaction->monitoring monitoring->reaction Incomplete? Continue reaction workup Reaction Workup (Quenching, Neutralization, Extraction) monitoring->workup Complete? purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Product: this compound purification->product

Caption: General experimental workflow for the synthesis.

Troubleshooting_Yield start Low Yield? check_completion Is the reaction complete (TLC)? start->check_completion incomplete_yes No check_completion->incomplete_yes No complete_no Yes check_completion->complete_no Yes extend_time Extend reaction time incomplete_yes->extend_time increase_reagent Increase reducing agent/catalyst extend_time->increase_reagent check_impurities Significant side products? complete_no->check_impurities impurities_yes Yes check_impurities->impurities_yes Yes impurities_no No check_impurities->impurities_no No optimize_temp Optimize temperature impurities_yes->optimize_temp change_catalyst Change catalyst/reagent optimize_temp->change_catalyst optimize_workup Optimize workup and purification impurities_no->optimize_workup

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of Crude 3'-Aminopropiophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3'-Aminopropiophenone by recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The selection of a suitable solvent is critical and may require preliminary small-scale trials.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethanol/water)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Glass stirring rod

  • Spatula

  • Ice bath

Procedure:

  • Solvent Selection:

    • Place a small amount of crude this compound in a test tube.

    • Add a few drops of the chosen solvent.

    • Observe the solubility at room temperature. The ideal solvent should show low solubility.

    • Gently heat the test tube. The compound should be completely soluble at the solvent's boiling point.

    • Allow the solution to cool to room temperature, and then in an ice bath. A good yield of crystals should form.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected recrystallization solvent.

    • Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.

    • Add more solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution and swirl.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal or insoluble impurities are present):

    • Preheat a second Erlenmeyer flask and a funnel.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper to remove the charcoal or other insoluble impurities.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collection of Crystals:

    • Set up a Buchner funnel with filter paper over a vacuum flask.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Pour the cold crystal slurry into the funnel and apply vacuum.

    • Wash the crystals with a small amount of the ice-cold solvent to remove any remaining impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely. A desiccator can be used for more efficient drying.

  • Analysis:

    • Determine the melting point of the purified crystals and calculate the percent recovery.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Boiling Point
WaterHighLowModerate to High
EthanolHighModerateHigh
IsopropanolMediumLow to ModerateHigh
AcetoneMediumModerateHigh
TolueneLowLowModerate
HexaneLowVery LowLow

Note: This table is based on the general principle of "like dissolves like" and the expected properties of an aromatic amine and ketone. Experimental verification is highly recommended to determine the optimal solvent.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crystal Yield - Too much solvent was used.[1][2][3] - The solution was not cooled sufficiently. - The compound is highly soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution and cool again.[1] - Cool the solution in an ice-salt bath for a longer period. - Try a different solvent or a mixed solvent system.
"Oiling Out" (Formation of a liquid instead of crystals) - The melting point of the compound is lower than the boiling point of the solvent.[1][4] - The solution is supersaturated and cooling too quickly.[5] - High concentration of impurities depressing the melting point.[4]- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.[1][5] - Try a lower-boiling point solvent. - Use activated charcoal to remove impurities.[5] - Scratch the inside of the flask with a glass rod to induce crystallization.[6]
Crystals Form Too Quickly - The solution is too concentrated. - The solution cooled too rapidly.- Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[1]
Colored Crystals - Colored impurities are co-precipitating with the product.- Use activated charcoal to decolorize the solution before crystallization.[6]
Difficulty Filtering - Crystals are too fine.- Allow the solution to cool more slowly to form larger crystals. - Ensure a good seal on the Buchner funnel and that the filter paper is the correct size.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallization?

A1: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[7] It should also either not dissolve impurities at all or dissolve them very well so they remain in the solution (mother liquor) after cooling. Preliminary solubility tests with small amounts of your crude product in different solvents are the best way to determine the optimal choice.

Q2: What is "oiling out" and how can I prevent it?

A2: "Oiling out" is when the compound separates from the solution as a liquid rather than solid crystals.[1][6] This often happens when the compound's melting point is lower than the solution's temperature or when there are significant impurities.[1] To prevent this, you can use a lower-boiling point solvent, ensure a slower cooling rate, or add slightly more solvent to prevent premature saturation at a high temperature.[3][5]

Q3: My yield is very low. What are the common reasons for this?

A3: A low yield can result from several factors, including using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor.[1][2] Other reasons include premature crystallization during a hot filtration step or washing the collected crystals with too much or warm solvent.

Q4: How can I induce crystallization if no crystals form after cooling?

A4: If crystals do not form spontaneously, the solution may be supersaturated.[2][3] You can try to induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus.[2][6] Adding a "seed crystal" of the pure compound, if available, can also initiate crystallization.[2]

Q5: Is it possible to recover the product if I add too much solvent?

A5: Yes. If you have added too much solvent, you can carefully heat the solution to boil off the excess solvent until you reach the saturation point again.[1] You can test for saturation by dipping a glass rod in the solution and seeing if crystals form on the rod as it dries.

Visualizations

Recrystallization_Workflow cluster_preparation Preparation cluster_crystallization Crystallization & Isolation cluster_final Final Product start Start with Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal if colored cool Slow Cooling to Room Temperature dissolve->cool if no solids/color hot_filter Hot Gravity Filtration (Optional) charcoal->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start No Crystals Form Upon Cooling q_solvent Is the solution very dilute? start->q_solvent a_solvent_yes Boil off excess solvent q_solvent->a_solvent_yes Yes q_induce Tried inducing crystallization? q_solvent->q_induce No a_solvent_yes->start Re-cool a_induce_no Scratch flask or add seed crystal q_induce->a_induce_no No q_oil Did an oil form instead of crystals? q_induce->q_oil Yes a_induce_no->start Observe a_oil_yes Reheat, add more solvent, cool slowly q_oil->a_oil_yes Yes final_problem Consider different solvent system q_oil->final_problem No

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: Synthesis of 3'-Aminopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3'-Aminopropiophenone. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent synthetic routes to this compound are:

  • Friedel-Crafts acylation of a protected aniline (such as acetanilide) with propionyl chloride or propionic anhydride, followed by deprotection. Direct acylation of aniline is not feasible as the amino group reacts with the Lewis acid catalyst, deactivating the ring.[1][2][3]

  • Reduction of 3'-nitropropiophenone . This method involves the selective reduction of the nitro group to an amine. Various reducing agents can be employed, with tin in the presence of hydrochloric acid (Sn/HCl) and catalytic hydrogenation being common choices.[4][5][6]

Q2: Why can't I use aniline directly in a Friedel-Crafts acylation?

A2: Aniline's amino group (-NH₂) is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction. This acid-base reaction forms a salt, placing a positive charge on the nitrogen atom. This positively charged group strongly deactivates the aromatic ring towards electrophilic substitution, thus preventing the acylation reaction from occurring.[1][2][3]

Q3: What are the typical side products when synthesizing this compound via the reduction of 3'-nitropropiophenone?

A3: Side products in this synthesis primarily arise from incomplete reduction of the nitro group. These intermediates can condense to form dimeric species. Common side products include 3'-nitrosopropiophenone, 3'-(hydroxyamino)propiophenone, 3,3'-propionylazoxybenzene, and 3,3'-propionylazobenzene. Over-reduction of the ketone functionality can also occur, leading to the formation of 1-(3-aminophenyl)propan-1-ol, especially under vigorous hydrogenation conditions.[5][7]

Q4: In the Friedel-Crafts acylation route, what are the expected isomeric impurities?

A4: The acylation of acetanilide (N-acetyl-aniline) predominantly yields the para-substituted product (4'-acetamidopropiophenone) due to the steric hindrance of the acetylamino group. However, a smaller amount of the ortho-substituted isomer (2'-acetamidopropiophenone) is also typically formed. The meta-isomer is generally not a significant side product.

Q5: How can I minimize the formation of polysubstitution products in the Friedel-Crafts acylation?

A5: Friedel-Crafts acylation is generally less prone to polysubstitution compared to alkylation. The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring to further electrophilic attack.[2][8] To further minimize this, it is crucial to use a stoichiometry of approximately 1:1 for the protected aniline and the acylating agent.

Troubleshooting Guides

Problem 1: Low or no yield in the Friedel-Crafts acylation of protected aniline.
Possible Cause Troubleshooting Steps
Inactive Lewis Acid Catalyst (e.g., AlCl₃) The Lewis acid is likely hydrolyzed due to exposure to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid if possible.
Incomplete Protection of the Amino Group If the initial protection of aniline to acetanilide is incomplete, the remaining free aniline will react with the Lewis acid, inhibiting the reaction. Verify the purity of the acetanilide before proceeding.
Insufficient Amount of Lewis Acid The Lewis acid complexes with the carbonyl oxygen of the acylating agent and the product. Therefore, a stoichiometric amount (or a slight excess) of the Lewis acid is required.[9][10]
Poor Quality of Acylating Agent The propionyl chloride or propionic anhydride may have hydrolyzed. Use freshly distilled or a new bottle of the acylating agent.
Problem 2: Presence of multiple products in the reduction of 3'-nitropropiophenone.
Possible Cause Troubleshooting Steps
Incomplete Reduction The reaction time may be too short, or the reducing agent is not active enough. Monitor the reaction progress using Thin Layer Chromatography (TLC). If using Sn/HCl, ensure sufficient acid is present and the reaction is heated appropriately. For catalytic hydrogenation, ensure the catalyst is not poisoned and there is adequate hydrogen pressure.[4]
Formation of Azo and Azoxy Compounds These colored impurities arise from the condensation of partially reduced intermediates.[7] Ensure a sufficiently reducing environment is maintained throughout the reaction. In Sn/HCl reductions, this means having an excess of the metal and acid.
Reduction of the Ketone Group The ketone can be reduced to an alcohol, especially with powerful reducing agents or harsh conditions like high-pressure catalytic hydrogenation. For the Sn/HCl method, the ketone is generally stable.[6] If using catalytic hydrogenation, a more selective catalyst or milder conditions (lower pressure, shorter reaction time) may be necessary.
Difficult Work-up (for Sn/HCl) The product amine can form a complex with tin salts. During the basic work-up to precipitate tin hydroxides, ensure the pH is sufficiently high to free the amine for extraction. Thorough extraction with an appropriate organic solvent is crucial.

Data Presentation

Table 1: Common Side Products in this compound Synthesis

Synthesis Route Side Product Reason for Formation Notes on Minimization
Friedel-Crafts Acylation 2'-AcetamidopropiophenoneIsomeric product of acylation.The para-isomer is typically the major product. Separation is usually achieved by chromatography or recrystallization.
Friedel-Crafts Acylation Di-acylated productPolysubstitution.Less common in acylation. Use a 1:1 stoichiometry of reactants.[2][8]
Reduction of 3'-Nitropropiophenone 3'-NitrosopropiophenoneIncomplete reduction intermediate.Ensure complete reaction by monitoring with TLC and using sufficient reducing agent.
Reduction of 3'-Nitropropiophenone 3'-(Hydroxyamino)propiophenoneIncomplete reduction intermediate.Ensure complete reaction by monitoring with TLC and using sufficient reducing agent.
Reduction of 3'-Nitropropiophenone 3,3'-PropionylazoxybenzeneCondensation of nitroso and hydroxylamino intermediates.Maintain a strongly reducing environment.
Reduction of 3'-Nitropropiophenone 3,3'-PropionylazobenzeneFurther reduction of the azoxy compound.Maintain a strongly reducing environment.
Reduction of 3'-Nitropropiophenone 1-(3-Aminophenyl)propan-1-olReduction of the ketone functionality.Use chemoselective reducing agents (e.g., Sn/HCl) or milder catalytic hydrogenation conditions.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Step 1: Protection of Aniline (Acetylation)

  • In a flask, dissolve aniline in water and add concentrated hydrochloric acid.

  • Separately, prepare a solution of sodium acetate in water.

  • To the aniline hydrochloride solution, add acetic anhydride and swirl. Immediately add the sodium acetate solution.

  • Cool the mixture in an ice bath to precipitate the acetanilide.

  • Collect the solid by vacuum filtration and recrystallize from ethanol/water.[11]

Step 2: Friedel-Crafts Acylation of Acetanilide

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add anhydrous aluminum chloride and a dry solvent (e.g., dichloromethane).

  • Cool the mixture in an ice bath.

  • Slowly add propionyl chloride to the cooled suspension.

  • Add the prepared acetanilide portion-wise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, and dry over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to obtain crude 4'-acetamidopropiophenone.

Step 3: Deprotection (Hydrolysis)

  • Reflux the crude 4'-acetamidopropiophenone with aqueous hydrochloric acid.

  • After the reaction is complete (monitor by TLC), cool the solution and neutralize with a base (e.g., NaOH) to precipitate the this compound.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via Reduction of 3'-Nitropropiophenone
  • In a round-bottom flask, combine 3'-nitropropiophenone and granulated tin.

  • Slowly add concentrated hydrochloric acid. The reaction is exothermic and may require cooling.

  • Heat the mixture to reflux with stirring for 2-3 hours, or until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a concentrated sodium hydroxide solution until it is strongly basic (pH > 10). This will precipitate tin salts as tin hydroxide.

  • Filter the mixture to remove the tin salts.

  • Extract the aqueous filtrate multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to yield crude this compound.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Nitro Reduction Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Protection (Ac₂O, NaOAc) Acetamido_Product Acetamido_Product Acetanilide->Acetamido_Product Friedel-Crafts Acylation (Propionyl Chloride, AlCl₃) Isomer_Side_Product 2'-Acetamidopropiophenone Acetanilide->Isomer_Side_Product ortho-acylation Aminopropiophenone Aminopropiophenone Acetamido_Product->Aminopropiophenone Deprotection (H₃O⁺) Nitropropiophenone Nitropropiophenone Nitropropiophenone->Aminopropiophenone Reduction (e.g., Sn/HCl) Incomplete_Reduction_Products Azo/Azoxy Side Products Nitropropiophenone->Incomplete_Reduction_Products Incomplete Reduction

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Experiment Start Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No FC_Yield_Issues Friedel-Crafts Yield Issues Check_Yield->FC_Yield_Issues Yes (FC Route) Success Successful Synthesis Check_Purity->Success No Reduction_Purity_Issues Reduction Purity Issues Check_Purity->Reduction_Purity_Issues Yes (Reduction Route) Check_Catalyst Check Lewis Acid Activity (Moisture Sensitive?) FC_Yield_Issues->Check_Catalyst Check_Protection Verify Amine Protection Check_Catalyst->Check_Protection Check_Stoichiometry Check Reagent Stoichiometry Check_Protection->Check_Stoichiometry Incomplete_Reduction Incomplete Reduction? (Extend Time, Add Reagent) Reduction_Purity_Issues->Incomplete_Reduction Ketone_Reduction Ketone Reduced? (Milder Conditions) Incomplete_Reduction->Ketone_Reduction Workup_Issues Work-up Problems? (Adjust pH, Extract Thoroughly) Ketone_Reduction->Workup_Issues

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 3'-Aminopropiopiophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3'-Aminopropiophenone. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

I. Synthesis Workflow and Key Stages

The primary synthetic route to 3'-Aminopropiopiophenone involves a two-step process: the nitration of propiophenone to form 3'-nitropropiophenone, followed by the reduction of the nitro group to an amine.

Synthesis_Workflow Propiophenone Propiophenone Nitration Nitration (e.g., HNO₃/H₂SO₄) Propiophenone->Nitration Nitropropiophenone 3'-Nitropropiophenone Nitration->Nitropropiophenone Reduction Reduction (e.g., Catalytic Hydrogenation) Nitropropiophenone->Reduction Aminopropiophenone This compound Reduction->Aminopropiophenone

Caption: General two-step synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and reliable method is the nitration of propiophenone to yield 3'-nitropropiophenone, followed by the reduction of the nitro group to the desired amine. This approach is often favored due to the availability of starting materials and generally good yields.

Q2: Are there alternative synthetic strategies?

Yes, other methods exist, though they may be less common. These can include the amination of 3'-halopropiophenones (e.g., 3'-bromopropiophenone), though this can sometimes be challenging. Another theoretical approach is a direct Friedel-Crafts acylation of an appropriately protected aniline derivative, but this is often complicated by the reactivity of the amino group.

III. Troubleshooting Guide

A. Nitration of Propiophenone to 3'-Nitropropiophenone

Q3: I am getting a low yield of 3'-nitropropiophenone. What are the possible causes?

Low yields in the nitration of propiophenone can stem from several factors:

  • Inadequate Temperature Control: The nitration of aromatic ketones is highly exothermic. If the temperature is not kept low (typically between 0-5 °C), side reactions such as dinitration or oxidation can occur, reducing the yield of the desired mononitrated product.

  • Incorrect Reagent Stoichiometry: An excess of the nitrating agent (a mixture of nitric and sulfuric acid) can lead to the formation of dinitro and other over-nitrated byproducts. Conversely, insufficient nitrating agent will result in incomplete conversion of the starting material.

  • Improper Reagent Addition: The propiophenone should be added slowly to the cooled nitrating mixture to ensure a controlled reaction rate and to prevent localized overheating.

Q4: My product is a mixture of isomers. How can I improve the regioselectivity for the 3'-position?

The propiophenone side chain is a meta-director in electrophilic aromatic substitution. Therefore, the primary product of nitration should be the 3'-nitro isomer. If you are observing significant amounts of other isomers, it could be due to:

  • Reaction Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity. Maintaining a low and consistent temperature throughout the reaction is crucial.

  • Contaminants in Starting Material: Ensure your propiophenone is pure, as impurities could potentially direct nitration to other positions.

B. Reduction of 3'-Nitropropiophenone to this compound

Q5: My reduction of 3'-nitropropiophenone is slow or incomplete. What should I check?

Several factors can lead to an incomplete or stalled reduction:

  • Catalyst Inactivity (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C, PtO₂, Raney Nickel) may be old or deactivated.[1] It is recommended to use a fresh batch of catalyst. Catalyst poisoning by impurities in the starting material or solvent can also inhibit the reaction.[1]

  • Insufficient Hydrogen Pressure (for Catalytic Hydrogenation): While some reductions can proceed at atmospheric pressure, others may require higher pressures to achieve a reasonable reaction rate.

  • Inadequate Agitation: Vigorous stirring is essential in catalytic hydrogenation to ensure proper mixing of the substrate, solvent, catalyst, and hydrogen gas.[1]

  • Incorrect Solvent Choice: The choice of solvent can influence the reaction rate. Polar solvents like ethanol, methanol, or ethyl acetate are commonly used.[1]

  • Insufficient Reducing Agent (for Metal/Acid Reductions): When using methods like Sn/HCl or Fe/HCl, ensure that a sufficient stoichiometric excess of the metal and acid is used to drive the reaction to completion.[2]

Q6: I am observing significant side products in my reduction reaction. How can I minimize them?

The formation of side products is a common issue. Here are some of the most frequent ones and how to address them:

  • Azo and Azoxy Compounds: These colored impurities arise from the condensation of partially reduced intermediates like nitroso and hydroxylamine species.[2] To minimize their formation, ensure the reaction goes to completion by extending the reaction time or using a more active catalyst or a larger excess of the reducing agent.[2]

  • Over-reduction of the Ketone: In catalytic hydrogenation, the ketone group can also be reduced to a secondary alcohol, yielding 1-(3-aminophenyl)propan-1-ol.[2] To avoid this, you can:

    • Use a more selective catalyst.

    • Lower the hydrogen pressure and reaction temperature.[2]

    • Carefully monitor the reaction and stop it as soon as the starting material is consumed.

  • Dehalogenation (if starting from a halogenated precursor): If you are synthesizing this compound from a halogenated propiophenone, catalytic hydrogenation with Pd/C can lead to the removal of the halogen. In such cases, other reducing agents like SnCl₂ or iron powder are preferred.

Troubleshooting_Reduction cluster_start Starting Material cluster_issues Potential Issues cluster_solutions1 Solutions for Incomplete Reduction cluster_solutions2 Solutions for Side Products 3'-Nitropropiophenone 3'-Nitropropiophenone Incomplete_Reduction Incomplete Reduction 3'-Nitropropiophenone->Incomplete_Reduction Leads to Side_Products Side Product Formation 3'-Nitropropiophenone->Side_Products Leads to Increase_Catalyst Increase Catalyst Loading or Use Fresh Catalyst Incomplete_Reduction->Increase_Catalyst Increase_Pressure Increase H₂ Pressure Incomplete_Reduction->Increase_Pressure Optimize_Solvent Optimize Solvent Incomplete_Reduction->Optimize_Solvent Optimize_Conditions Optimize T° and Pressure Side_Products->Optimize_Conditions Selective_Reagents Use More Selective Reducing Agents Side_Products->Selective_Reagents Monitor_Reaction Monitor Reaction Progress Side_Products->Monitor_Reaction

Caption: Troubleshooting logic for the reduction of 3'-nitropropiophenone.

IV. Data Presentation: Comparison of Reducing Agents

The choice of reducing agent significantly impacts the yield and purity of this compound. The following table provides a comparison of common reduction methods for nitroarenes.

Reduction MethodTypical ReagentsGeneral Yield (%)Key AdvantagesKey Disadvantages
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney Ni>95High yields, clean reaction, catalyst can be recycled.Requires specialized high-pressure equipment, potential for over-reduction.[2]
Catalytic Transfer Hydrogenation Formic acid, Ammonium formate with Pd/C, Raney Ni85-99Avoids high-pressure H₂, often milder conditions, good functional group tolerance.[2]Catalyst and hydrogen donor-dependent efficiency, potential for side reactions.[2]
Metal/Acid Reduction Fe/HCl, Sn/HCl, SnCl₂80-95Excellent functional group tolerance, inexpensive reagents.Stoichiometric amounts of metal are required, leading to significant waste.

V. Experimental Protocols

Protocol 1: Synthesis of 3'-Nitropropiophenone via Nitration

This protocol is adapted from the nitration of acetophenone and should be optimized for propiophenone.

Materials:

  • Propiophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0 °C.

  • Slowly add propiophenone to the cooled sulfuric acid while maintaining the temperature below 5 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the propiophenone-sulfuric acid solution, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid 3'-nitropropiophenone will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure 3'-nitropropiophenone.

Protocol 2: Reduction of 3'-Nitropropiophenone using Catalytic Hydrogenation

Materials:

  • 3'-Nitropropiophenone

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen Gas Source

  • Hydrogenation Apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3'-nitropropiophenone in ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing hydrogen uptake.

  • Once the reaction is complete (the starting material is no longer visible by TLC), carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: Reduction of 3'-Nitropropiophenone using Tin(II) Chloride

Materials:

  • 3'-Nitropropiophenone

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

Procedure:

  • Dissolve 3'-nitropropiophenone in a suitable solvent like ethanol in a round-bottom flask.

  • In a separate beaker, dissolve a stoichiometric excess (typically 3-5 equivalents) of SnCl₂·2H₂O in concentrated HCl.[2]

  • Slowly add the SnCl₂/HCl solution to the stirred solution of the nitro compound. The reaction may be exothermic.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by adding a concentrated NaOH solution until the pH is basic. This will precipitate tin salts.

  • Filter the mixture to remove the tin salts.

  • Extract the aqueous filtrate with ethyl acetate (3 x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

References

Technical Support Center: Purification of 3'-Aminopropiopiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3'-Aminopropiophenone.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound via recrystallization and column chromatography.

Recrystallization Troubleshooting

Problem: The compound does not dissolve in the chosen solvent, even at boiling point.

  • Possible Cause: The solvent is not polar enough to dissolve the aminoketone.

  • Solution:

    • Select a more polar solvent: Aromatic amines are often soluble in polar solvents. Consider solvents like ethanol, methanol, or isopropanol.

    • Use a solvent mixture: A combination of solvents can fine-tune the polarity. For instance, a mixture of ethanol and water, or ethyl acetate and hexane, can be effective. Start by dissolving the compound in the more soluble solvent and then add the less soluble solvent (anti-solvent) until turbidity appears.

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution.

  • Solution:

    • Reheat the solution: Add a small amount of additional solvent to the hot solution until the oil dissolves completely.

    • Slow cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling out.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

    • Seeding: Add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.

Problem: No crystals form even after the solution has cooled completely.

  • Possible Cause: Too much solvent was used, and the solution is not saturated.

  • Solution:

    • Evaporate excess solvent: Gently heat the solution to boil off some of the solvent. Allow it to cool again.

    • Induce crystallization: Try scratching the flask or seeding the solution as described above.

Problem: The recrystallized product is still colored.

  • Possible Cause: Colored impurities are co-crystallizing with the product. Aromatic amines can also oxidize and form colored impurities.

  • Solution:

    • Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.

    • Work under an inert atmosphere: If oxidation is suspected, perform the recrystallization under a nitrogen or argon atmosphere.

Problem: Low recovery of the purified product.

  • Possible Cause:

    • Too much solvent was used.

    • The compound is significantly soluble in the cold solvent.

    • Premature crystallization during hot filtration.

  • Solution:

    • Minimize solvent volume: Use the minimum amount of hot solvent necessary to dissolve the compound.

    • Ensure complete cooling: Cool the solution in an ice bath for a sufficient amount of time to maximize crystal formation.

    • Preheat the filtration apparatus: To prevent premature crystallization during hot filtration, preheat the funnel and receiving flask.

Column Chromatography Troubleshooting

Problem: The compound does not move from the origin (streaking at the top of the column).

  • Possible Cause: The mobile phase is not polar enough to elute the compound from the polar silica gel. The basic amine group may also be interacting strongly with the acidic silica gel.

  • Solution:

    • Increase mobile phase polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

    • Add a basic modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce tailing.

Problem: Poor separation of the desired compound from impurities.

  • Possible Cause: The polarity of the mobile phase is too high, causing all components to elute too quickly.

  • Solution:

    • Decrease mobile phase polarity: Use a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate).

    • Use a gradient elution: Start with a less polar mobile phase and gradually increase the polarity. This will allow for the separation of compounds with a wider range of polarities.

Problem: Tailing of the spots on the TLC plate and peaks in the chromatogram.

  • Possible Cause: Strong interaction between the basic amine and the acidic silica gel.

  • Solution: Add a basic modifier like triethylamine to the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: Impurities can arise from the starting materials or side reactions during synthesis. If synthesized via a Friedel-Crafts acylation of aniline with propionyl chloride, potential impurities include:

  • Unreacted starting materials: Aniline and propionyl chloride.

  • Polysubstituted products: Di- and tri-acylated aniline derivatives.

  • Isomeric products: Although the meta-position is favored, ortho- and para-acylated products might be present in small amounts.

  • N-acylated product: Acetanilide derivatives formed by acylation of the amino group.

  • Hydrolysis products: Propionic acid from the reaction of propionyl chloride with any moisture.

  • Colored oxidation products: Aromatic amines are susceptible to air oxidation, which can lead to colored impurities.

Q2: What is a good starting point for selecting a recrystallization solvent?

A2: A systematic approach is best. Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ideal solvents will show low solubility at room temperature and high solubility at their boiling point. Based on the structure of this compound (an aromatic aminoketone), good candidates to screen include:

  • Alcohols (Ethanol, Methanol, Isopropanol)

  • Water

  • Mixtures of a polar solvent and a non-polar solvent (e.g., Ethanol/Water, Ethyl acetate/Hexane, Acetone/Water).

Q3: How can I monitor the progress of my column chromatography purification?

A3: Thin-Layer Chromatography (TLC) is an essential tool for monitoring column chromatography.[1] Before running the column, you should develop a TLC solvent system that gives good separation of your desired product from impurities. The Rf (retention factor) of the desired spot should ideally be between 0.2 and 0.4. During the column run, collect fractions and spot them on a TLC plate to identify which fractions contain the pure product.

Q4: Can I use an acidic wash to remove this compound from an organic solution?

A4: Yes, this is a common technique for removing basic impurities like amines.[2] By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), the basic amino group of this compound will be protonated, forming a water-soluble salt that will partition into the aqueous layer. This is a useful pre-purification step to remove the bulk of the amine before proceeding with chromatography or recrystallization if other non-basic compounds are the target.

Data Presentation

Table 1: Recommended Solvent Systems for Purification of this compound

Purification MethodSolvent System (Starting Recommendations)Rationale
Recrystallization Ethanol/WaterGood for moderately polar compounds. The ratio can be adjusted to achieve optimal solubility and crystallization.
Ethyl Acetate/HexaneA common mixture for compounds of intermediate polarity.
Column Chromatography Hexane/Ethyl Acetate (with 0.5% Triethylamine)A versatile system for normal-phase silica gel chromatography. The triethylamine minimizes tailing of the basic amine.
Dichloromethane/Methanol (with 0.5% Triethylamine)Suitable for more polar impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves at room temperature, the solvent is too polar. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot but crystallizes upon cooling, the solvent is suitable. If a single solvent is not ideal, try a solvent pair (e.g., dissolve in hot ethanol and add water dropwise until cloudy, then reheat to clarify).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with 0.5% triethylamine. The desired compound should have an Rf value between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The elution can be done isocratically (with the same solvent mixture) or with a gradient of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

TroubleshootingWorkflow start Start Purification recrystallization Recrystallization start->recrystallization column_chrom Column Chromatography start->column_chrom no_dissolve Compound does not dissolve recrystallization->no_dissolve Issue oils_out Compound 'oils out' recrystallization->oils_out Issue no_crystals No crystals form recrystallization->no_crystals Issue colored_product_recryst Product is colored recrystallization->colored_product_recryst Issue low_recovery Low recovery recrystallization->low_recovery Issue end_pure Pure Product recrystallization->end_pure Success no_elution Compound does not elute column_chrom->no_elution Issue poor_separation Poor separation column_chrom->poor_separation Issue tailing Peak/Spot tailing column_chrom->tailing Issue column_chrom->end_pure Success change_solvent Use more polar solvent or solvent mixture no_dissolve->change_solvent Solution reheat_add_solvent Reheat, add more solvent, cool slowly, scratch/seed oils_out->reheat_add_solvent Solution evaporate_solvent Evaporate excess solvent, induce crystallization no_crystals->evaporate_solvent Solution charcoal Use activated charcoal, work under inert atmosphere colored_product_recryst->charcoal Solution optimize_solvent_vol Minimize solvent volume, ensure complete cooling low_recovery->optimize_solvent_vol Solution increase_polarity Increase mobile phase polarity no_elution->increase_polarity Solution add_base Add basic modifier (e.g., TEA) no_elution->add_base Also consider decrease_polarity Decrease mobile phase polarity or use gradient elution poor_separation->decrease_polarity Solution tailing->add_base Solution

Caption: Troubleshooting workflow for the purification of this compound.

PurificationProcess crude_product Crude this compound dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution decolorization Decolorize with Activated Charcoal (optional) dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration crystallization Cool to Crystallize hot_filtration->crystallization impurities_out1 Insoluble Impurities Removed hot_filtration->impurities_out1 vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing impurities_out2 Soluble Impurities in Filtrate vacuum_filtration->impurities_out2 drying Dry Crystals washing->drying pure_product Pure this compound drying->pure_product

Caption: Experimental workflow for recrystallization of this compound.

References

Stability issues of 3'-Aminopropiophenone in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3'-Aminopropiophenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, the presence of oxidizing agents, temperature, and exposure to light. As a primary aromatic amine and a ketone, it is susceptible to both oxidative and hydrolytic degradation.

Q2: In which types of solvents is this compound most stable?

A2: While specific quantitative data is limited, generally, aprotic solvents would be preferred to minimize hydrolysis. For aqueous solutions, stability is highly pH-dependent. It is crucial to determine the stability in your specific formulation or experimental buffer system.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, the main degradation pathways are likely to be:

  • Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of colored byproducts. The aromatic ring can also be oxidized.

  • Hydrolysis: While generally more stable than esters, the molecule could undergo reactions, particularly at extreme pH values.

  • Photodegradation: Aromatic amines and ketones can be sensitive to light, leading to the formation of various degradation products.

Q4: How can I monitor the degradation of this compound in my samples?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the degradation of this compound and quantifying its purity. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q5: Are there any known incompatibilities with common excipients?

A5: Amines can react with certain excipients, such as those containing aldehyde or ketone groups (e.g., lactose under certain conditions) via Maillard reactions, or with acidic excipients. Compatibility studies with your specific formulation components are essential.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Rapid loss of this compound peak in HPLC analysis of a solution stored at room temperature. Oxidative Degradation: The solution may be exposed to atmospheric oxygen.Prepare solutions in degassed solvents and consider blanketing with an inert gas (e.g., nitrogen or argon). Store solutions in tightly sealed containers.
Unfavorable pH: The pH of the solution may be promoting hydrolysis or oxidation.Buffer the solution to a pH where this compound exhibits maximum stability (preliminary pH screening is recommended).
Photodegradation: The solution may be exposed to ambient or UV light.Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
Appearance of new, colored impurities in the solution. Oxidation: Oxidation of the amino group often leads to colored products.Follow the suggestions for preventing oxidative degradation. Avoid the presence of metal ions, which can catalyze oxidation.
Poor mass balance in forced degradation studies (sum of parent compound and degradants is less than 95%). Formation of Non-UV Active Degradants: Some degradation products may lack a significant chromophore at the detection wavelength.Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with the UV detector.
Formation of Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.Consider using Gas Chromatography (GC) for the analysis of volatile components.
Precipitation of Degradants: Degradation products may be insoluble in the analytical mobile phase.Modify the mobile phase composition or gradient to ensure the elution of all components. Inspect sample vials for any precipitate.
Inconsistent stability results between batches. Variability in Starting Material Purity: Different batches may have varying levels of impurities that could catalyze degradation.Ensure consistent purity of the starting material.
Inconsistent Solution Preparation: Minor variations in pH or solvent purity can impact stability.Standardize the solution preparation protocol, including the source and grade of solvents and buffers.

Data Presentation: Hypothetical Stability Data

The following tables present hypothetical stability data for this compound to illustrate potential degradation trends. This data is for guidance and should be confirmed by experimental studies.

Table 1: Hypothetical Percentage of this compound Remaining in Aqueous Solution at Different pH Values after 48 hours at 40°C.

pH% Remaining (Protected from Light)% Remaining (Exposed to UV Light)
3.098%85%
5.099%90%
7.095%80%
9.085%70%

Table 2: Hypothetical Percentage of this compound Remaining in Different Solvents after 7 Days at Room Temperature (Protected from Light).

Solvent% Remaining
Acetonitrile99%
Methanol97%
Water (pH 7.0)92%
Dimethyl Sulfoxide (DMSO)95%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for subjecting this compound to various stress conditions to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile:water 50:50) to a final concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration suitable for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 N HCl, and dilute to a final concentration suitable for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration suitable for analysis.

  • Thermal Degradation:

    • Store the stock solution in a tightly sealed vial at 60°C for 48 hours.

    • Cool and dilute to a final concentration suitable for analysis.

  • Photodegradation:

    • Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Dilute to a final concentration suitable for analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.

  • Use LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Instrumentation: HPLC with a UV/Vis or Diode Array Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or the λmax of this compound).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Apply Stress thermal Thermal (60°C) stock->thermal Apply Stress photo Photolytic (ICH Q1B) stock->photo Apply Stress hplc Stability-Indicating HPLC acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze lcms LC-MS for Identification hplc->lcms Characterize Degradants pathway Elucidate Degradation Pathways hplc->pathway nmr NMR for Structure Elucidation lcms->nmr Characterize Degradants lcms->pathway nmr->pathway stability Assess Intrinsic Stability pathway->stability

Caption: Workflow for Forced Degradation Study of this compound.

degradation_pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Extreme pH) cluster_photolysis Photodegradation parent This compound nitroso Nitroso Derivative parent->nitroso H2O2 dimer Dimerization/Polymerization (Colored Products) parent->dimer [O] ring_opening Potential Ring Opening (Under Harsh Conditions) parent->ring_opening H+/OH-, Heat photo_oxidized Photo-oxidized Products parent->photo_oxidized hv, O2 radicals Radical Species parent->radicals hv nitro Nitro Derivative nitroso->nitro

Caption: Potential Degradation Pathways for this compound.

Technical Support Center: Synthesis of 3'-Nitropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-nitropropiophenone and its subsequent reactions, with a particular focus on preventing over-reduction of the nitro group.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and common side products when reducing the nitro group in 3'-nitropropiophenone?

A1: The main challenge is achieving chemoselectivity, specifically reducing the nitro group to an amine without affecting the ketone functionality.[1] Common side products can arise from incomplete reduction, such as nitroso and hydroxylamine intermediates, which can condense to form colored azo and azoxy compounds.[2] Over-reduction is also a significant concern, which can lead to the reduction of the ketone to a secondary alcohol (1-(3-nitrophenyl)ethanol) or even hydrogenation of the aromatic ring under harsh conditions.[2]

Q2: How can I selectively reduce the nitro group while preserving the ketone in 3'-nitropropiophenone?

A2: Several methods offer good selectivity for the nitro group over a ketone. Metal-mediated reductions are classic and reliable choices.[3] Reagents like tin(II) chloride (SnCl₂·2H₂O) in ethanol or iron powder with an acid (e.g., HCl or acetic acid) are known to be highly selective for this transformation.[1][4] Catalytic hydrogenation can be used, but requires careful selection of the catalyst and conditions. For instance, Raney Nickel is often preferred over Palladium on carbon (Pd/C) to avoid dehalogenation if other halogens are present, and sulfided platinum catalysts can also offer high selectivity.[1][5]

Q3: What are the best analytical techniques to monitor the progress of the reduction reaction?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material (3'-nitropropiophenone) and the appearance of the product (3'-aminopropiophenone).[2][3] For a more detailed analysis of the reaction mixture, including the identification of byproducts, gas chromatography-mass spectrometry (GC-MS) is a suitable technique.[2] High-performance liquid chromatography (HPLC) can also be employed for quantitative analysis of the reaction components.[6][7]

Q4: My final product after reduction is colored. What is the likely cause and how can I purify it?

A4: The presence of color, typically yellow or orange, in the final this compound product often indicates the formation of azo or azoxy compounds as impurities.[2] These arise from the condensation of partially reduced intermediates like nitroso and hydroxylamine species.[2] To minimize their formation, ensure the reaction goes to completion by providing a sufficient amount of the reducing agent and adequate reaction time.[2] For purification, recrystallization is often an effective method to remove these colored impurities.[2] Column chromatography can also be used for more challenging separations.[2]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis and reduction of 3'-nitropropiophenone.

Problem 1: Low yield of the desired this compound product.

Potential CauseTroubleshooting Steps
Incomplete Reaction - Extend the reaction time and continue to monitor by TLC until the starting material is no longer visible.[2] - Increase the equivalents of the reducing agent (e.g., SnCl₂, Fe).[2] - For catalytic hydrogenation, ensure the catalyst is active. If it has been stored for a long time, consider using fresh catalyst.[2]
Side Product Formation - Optimize the reaction temperature. Higher temperatures can sometimes promote the formation of side products.[2] - Ensure a consistently reducing environment. For metal/acid reductions, maintain vigorous stirring to ensure proper mixing.
Product Loss During Workup - During extraction, ensure the aqueous layer is at the correct pH to minimize the solubility of the amine product. - Be careful during purification steps like recrystallization to avoid significant loss of the product in the mother liquor.

Problem 2: Over-reduction of the ketone group to an alcohol.

Potential CauseTroubleshooting Steps
Harsh Reaction Conditions - For catalytic hydrogenation, reduce the hydrogen pressure and/or lower the reaction temperature.[2] - Reduce the reaction time; stop the reaction as soon as the starting material is consumed.[2]
Choice of Reducing Agent - Avoid strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄), which can reduce both the nitro group and the ketone.[5][8] - Use chemoselective reagents such as SnCl₂·2H₂O or Fe/NH₄Cl.[1][3]
Catalyst Choice - Some catalysts are more prone to over-reduction. If using catalytic hydrogenation, consider screening different catalysts.[2]

Problem 3: Formation of colored impurities (azo/azoxy compounds).

Potential CauseTroubleshooting Steps
Incomplete Reduction - As mentioned previously, these impurities often arise from the condensation of partially reduced intermediates.[2] Ensure the reaction goes to completion by extending the reaction time or using a more active catalyst/reducing agent.[2]
Oxidation of Intermediates/Product - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the sensitive intermediates and the final amine product.[2]

Data Summary

The choice of reducing agent is critical for the selective reduction of the nitro group in the presence of a ketone. The following table summarizes various common methods.

Reducing Agent/SystemTypical ConditionsSelectivity for Nitro over KetoneNotes
Fe / NH₄Cl Ethanol/Water, RefluxHighA common and robust method.[3]
SnCl₂·2H₂O Ethanol, 70°CHighTolerates various functional groups, including ketones and esters.[1][3]
H₂, Pd/C H₂ (balloon or higher pressure), various solventsModerate to GoodOver-reduction of the ketone can occur. Conditions need careful optimization.[1][3]
H₂, Raney Ni H₂ (1 atm), Ethanol, RTGoodOften avoids dehalogenation issues that can occur with Pd/C.[3][5]
NaBH₄ / FeCl₂ THF, RTHighA mild and highly chemoselective system.[3]
Zn / AcOH Acetic AcidGoodA mild method for reducing nitro groups in the presence of other reducible groups.[5]

Experimental Protocols

Protocol 1: Synthesis of 3'-Nitropropiophenone via Nitration

Caution: This reaction involves the use of strong acids and is exothermic. Perform in a fume hood with appropriate personal protective equipment.

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add propiophenone dropwise, ensuring the internal temperature does not exceed 5 °C.[9]

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it.

  • Add the cooled nitrating mixture dropwise to the reaction flask, maintaining the temperature between -5 and 0 °C.[9]

  • After the addition is complete, continue stirring at this temperature for an additional 10-15 minutes.

  • Carefully pour the reaction mixture onto crushed ice with stirring.[9]

  • The solid 3'-nitropropiophenone will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol.[9]

Protocol 2: Selective Reduction of 3'-Nitropropiophenone using Tin(II) Chloride

  • In a round-bottom flask, dissolve 3'-nitropropiophenone (1 equivalent) in absolute ethanol.[1]

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-4 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Add water and carefully basify the solution with aqueous sodium bicarbonate or sodium hydroxide to precipitate tin salts.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude this compound, which can be further purified if necessary.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis of 3'-Nitropropiophenone cluster_reduction Selective Reduction cluster_purification Purification & Analysis start Propiophenone step1 Nitration with HNO3/H2SO4 at 0°C start->step1 product1 3'-Nitropropiophenone step1->product1 step2 Reduction with SnCl2·2H2O in Ethanol product1->step2 product2 This compound step2->product2 step3 Workup & Recrystallization product2->step3 step4 Characterization (TLC, GC-MS, NMR) step3->step4

Workflow for the synthesis of this compound.

reaction_pathways cluster_reduction Reduction Pathways start 3'-Nitropropiophenone desired Desired Product: This compound start->desired Selective Reduction (e.g., SnCl2, Fe/HCl) over_reduced_ketone Over-reduction: 1-(3-Aminophenyl)propan-1-ol start->over_reduced_ketone Harsh Conditions (e.g., strong reductants) incomplete Incomplete Reduction Intermediates (Nitroso, Hydroxylamine) start->incomplete Insufficient Reagent/ Short Reaction Time azo_azoxy Side Products: Azo/Azoxy Compounds incomplete->azo_azoxy Condensation

Potential reaction pathways in the reduction of 3'-nitropropiophenone.

troubleshooting_tree start Problem with Reduction Step q1 What is the main issue? start->q1 low_yield Low Yield q1->low_yield Low Yield over_reduction Over-reduction of Ketone q1->over_reduction Over-reduction colored_product Colored Product q1->colored_product Colored Product sol_low_yield Check for reaction completion (TLC). Increase equivalents of reducing agent. Ensure catalyst is active. low_yield->sol_low_yield sol_over_reduction Use milder reducing agent (SnCl2, Fe/NH4Cl). Reduce H2 pressure/temperature for hydrogenation. over_reduction->sol_over_reduction sol_colored_product Ensure complete reduction. Run under inert atmosphere. Purify by recrystallization. colored_product->sol_colored_product

Troubleshooting decision tree for the reduction of 3'-nitropropiophenone.

References

Technical Support Center: 3'-Aminopropiophenone Purification via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the purification of 3'-Aminopropiophenone using column chromatography. It is designed for researchers, scientists, and drug development professionals to ensure successful purification outcomes.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard laboratory procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packed bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary for solubility.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Collect fractions of a consistent volume.

    • Monitor the separation by spotting collected fractions on a TLC plate and visualizing under a UV lamp. This compound, containing a chromophore, should be UV active.

  • Gradient Elution (Optional but Recommended):

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This will help to elute the more polar this compound after less polar impurities have been washed through. A suggested gradient is provided in the data table below.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation: Representative Elution Data

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane and Ethyl Acetate
Elution Type Gradient
Gradient Profile 0-10 min: 5% Ethyl Acetate in Hexane
10-30 min: 5% to 20% Ethyl Acetate
30-40 min: 20% Ethyl Acetate
Typical Yield > 90% (dependent on crude sample purity)
Achievable Purity > 98% (as determined by HPLC or NMR)

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Sample (Wet or Dry Loading) prep_sample->load_sample elute Elute with Mobile Phase Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate final_product Obtain Purified this compound evaporate->final_product G cluster_issues Common Issues cluster_solutions Potential Solutions start Start Purification problem Problem Encountered? start->problem no_sep Poor or No Separation problem->no_sep Yes tailing Peak Tailing problem->tailing low_yield Low Yield problem->low_yield high_pressure High Backpressure problem->high_pressure end Successful Purification problem->end No adjust_mp Adjust Mobile Phase Polarity no_sep->adjust_mp shallow_grad Use Shallower Gradient no_sep->shallow_grad repack Repack Column no_sep->repack add_base Add Basic Modifier (e.g., Triethylamine) tailing->add_base reduce_load Reduce Sample Load tailing->reduce_load dry_load Use Dry Loading tailing->dry_load low_yield->adjust_mp low_yield->add_base high_pressure->repack filter_sample Filter Sample high_pressure->filter_sample coarser_silica Use Coarser Silica high_pressure->coarser_silica

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3'-Aminopropiophenone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3'-Aminopropiophenone and its structurally related analogs. Due to the limited availability of published experimental NMR spectra for this compound, this comparison relies on the experimental data of propiophenone, 4'-aminopropiopiophenone, and 3'-aminoacetophenone to infer and understand the expected spectral characteristics of the target molecule.

Introduction to NMR Characterization of Aromatic Ketones

NMR spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. In the context of drug development and chemical research, it provides invaluable information about the chemical environment of individual atoms within a molecule. For aromatic ketones like this compound, ¹H and ¹³C NMR spectra reveal key features of the aromatic ring substitution pattern, the nature of the acyl group, and the overall molecular structure.

Comparative NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR data for propiophenone, 4'-aminopropiophenone, and 3'-aminoacetophenone. These compounds serve as valuable benchmarks for predicting and interpreting the NMR spectra of this compound.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) in ppm
Propiophenone CDCl₃7.95 (m, 2H, Ar-H), 7.55 (m, 1H, Ar-H), 7.45 (m, 2H, Ar-H), 3.00 (q, J = 7.2 Hz, 2H, -CH₂-), 1.23 (t, J = 7.2 Hz, 3H, -CH₃)
4'-Aminopropiophenone DMSO-d₆7.67 (d, J = 8.7 Hz, 2H, Ar-H), 6.56 (d, J = 8.7 Hz, 2H, Ar-H), 5.95 (s, 2H, -NH₂), 2.89 (q, J = 7.2 Hz, 2H, -CH₂-), 1.04 (t, J = 7.2 Hz, 3H, -CH₃)
3'-Aminoacetophenone CDCl₃7.31 (d, J = 7.7 Hz, 1H, Ar-H), 7.26 (t, J = 7.7 Hz, 1H, Ar-H), 7.22 (s, 1H, Ar-H), 6.86 (d, J = 7.7 Hz, 1H, Ar-H), 3.89 (s, 2H, -NH₂), 2.55 (s, 3H, -COCH₃)[1]

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) in ppm
Propiophenone CDCl₃200.8 (C=O), 136.9 (Ar-C), 132.9 (Ar-CH), 128.6 (Ar-CH), 128.0 (Ar-CH), 31.8 (-CH₂-), 8.3 (-CH₃)
4'-Aminopropiophenone DMSO-d₆198.1 (C=O), 152.9 (Ar-C-NH₂), 130.6 (Ar-CH), 125.9 (Ar-C), 112.8 (Ar-CH), 30.8 (-CH₂-), 8.5 (-CH₃)
3'-Aminoacetophenone CDCl₃198.3 (C=O), 146.6 (Ar-C-NH₂), 137.9 (Ar-C), 129.3 (Ar-CH), 120.0 (Ar-CH), 118.5 (Ar-CH), 113.8 (Ar-CH), 26.7 (-COCH₃)

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.

Predicted NMR Data for this compound

Expected ¹H NMR Features for this compound:

  • Aromatic Protons: The protons on the aromatic ring are expected to appear in the range of δ 6.5-7.5 ppm. The substitution pattern (meta-amino group) will lead to a complex splitting pattern.

  • Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group, are expected. The methylene protons will be deshielded by the adjacent carbonyl group.

  • Amino Protons: A broad singlet for the amino (-NH₂) protons, the chemical shift of which can be highly variable depending on the solvent and concentration.

Expected ¹³C NMR Features for this compound:

  • Carbonyl Carbon: The carbonyl carbon signal is expected to be the most downfield, typically in the range of δ 195-205 ppm.

  • Aromatic Carbons: The aromatic carbons will appear in the region of δ 110-150 ppm. The carbon attached to the amino group (C-3') is expected to be significantly shielded compared to the unsubstituted benzene ring.

  • Ethyl Group Carbons: The methylene carbon (-CH₂-) will be deshielded relative to the methyl carbon (-CH₃).

Experimental Protocol for NMR Analysis

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of aminopropiophenone derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

2. Instrument Setup:

  • The NMR spectra can be recorded on a 300, 400, or 500 MHz spectrometer.
  • The instrument should be properly tuned and shimmed to ensure optimal resolution and lineshape.

3. ¹H NMR Acquisition:

  • A standard single-pulse experiment is typically used.
  • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  • The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
  • The relaxation delay should be set appropriately (e.g., 1-2 seconds).

4. ¹³C NMR Acquisition:

  • A proton-decoupled experiment is typically used to simplify the spectrum and improve sensitivity.
  • A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
  • The spectral width should be set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
  • A longer relaxation delay may be necessary for quaternary carbons.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
  • The spectrum should be phased and baseline corrected.
  • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
  • Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Visualization of this compound

To aid in the interpretation of the NMR data, the chemical structure and atom numbering of this compound are presented below.

G cluster_0 This compound C1 C1' C2 C2' C1->C2 C7 C=O C1->C7 C3 C3' C2->C3 C4 C4' C3->C4 N NH2 C3->N C5 C5' C4->C5 C6 C6' C5->C6 C6->C1 O O C7->O C8 CH2 C7->C8 C9 CH3 C8->C9

Caption: Chemical structure of this compound with atom numbering.

This diagram illustrates the connectivity of atoms in this compound, which is fundamental for assigning the signals in its ¹H and ¹³C NMR spectra. The numbering of the carbon atoms provides a clear reference for discussing the chemical shifts presented in the tables.

References

A Comparative Guide to HPLC-UV and Alternative Methods for Purity Analysis of 3'-Aminopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients and key intermediates like 3'-Aminopropiopiophenone is paramount. This guide provides an objective comparison of the widely used High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against alternative analytical techniques for purity assessment. The information presented herein, including experimental protocols and comparative data, will aid in the selection of the most suitable method for specific analytical needs.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds. For 3'-Aminopropiophenone, a reversed-phase HPLC method with UV detection is a robust and reliable approach.

Experimental Protocol: Reversed-Phase HPLC-UV

A representative method for the purity analysis of this compound is detailed below, adapted from established protocols for structurally similar aromatic amines.[1]

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Orthophosphoric acid (H₃PO₄), analytical grade

  • Water (HPLC grade)

Chromatographic Conditions:

Parameter Value
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C

| UV Detection | 254 nm |

Procedure:

  • Buffer Preparation: Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the filtered phosphate buffer and acetonitrile in a 70:30 (v/v) ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL. Prepare working standards by further dilution.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample, dissolve it in the mobile phase, and dilute to a known concentration within the working range of the assay. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

Quantitative Data Summary

The following table summarizes representative data from an HPLC-UV analysis of a this compound sample, including potential impurities arising from synthesis.

CompoundRetention Time (min)Peak Area% Area
Impurity A (e.g., starting material)3.225,0000.8
This compound 6.5 3,050,000 98.5
Impurity B (e.g., side-product)8.118,0000.6
Impurity C (e.g., degradation product)10.45,0000.1

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC Injection A->D B Standard Solution Preparation B->D C Sample Solution Preparation C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Purity Calculation G->H

HPLC-UV analysis workflow for this compound.

Alternative Analytical Methods

While HPLC-UV is a robust technique, other methods can offer complementary information or advantages in specific scenarios.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For aminopropiophenones, derivatization is often necessary to improve volatility and chromatographic performance.

Representative Experimental Protocol: GC-MS

The following protocol is adapted from methods for related compounds.[2]

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

Reagents and Materials:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

GC-MS Conditions:

Parameter Value
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Injector Temperature 280°C
Oven Program Initial 100°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI), 70 eV

| Scan Range | 50-550 amu |

Procedure:

  • Derivatization: Accurately weigh the sample into a vial. Add the anhydrous solvent and the derivatizing agent. Cap the vial and heat (e.g., 70°C for 30 minutes) to complete the reaction.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

Advantages:

  • High sensitivity and selectivity.

  • Provides structural information from mass spectra, aiding in impurity identification.

Disadvantages:

  • Requires derivatization for non-volatile compounds, adding a step to sample preparation.

  • Potential for thermal degradation of the analyte in the injector or column.

Capillary Electrophoresis (CE)

CE separates ions based on their electrophoretic mobility in an electric field. It is a high-efficiency separation technique that requires minimal sample and solvent.

Principle: Charged molecules migrate through a capillary filled with an electrolyte solution under the influence of a high voltage. The migration speed depends on the charge-to-size ratio of the molecule, allowing for separation. Neutral molecules move with the electroosmotic flow.

Advantages:

  • High separation efficiency and resolution.

  • Low consumption of sample and reagents.

  • Can be a complementary technique to HPLC, offering different selectivity.

Disadvantages:

  • Lower concentration sensitivity compared to HPLC-UV for some analytes.

  • Reproducibility can be more challenging to maintain compared to HPLC.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.

Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be calculated.

Advantages:

  • It is a primary ratio method, meaning it does not require a reference standard of the analyte itself.[3]

  • Provides structural information, confirming the identity of the compound being quantified.

  • Non-destructive technique.

Disadvantages:

  • Lower sensitivity compared to chromatographic methods.

  • Requires a high-field NMR spectrometer.

  • Signal overlap can complicate quantification.

Comparison of Analytical Methods

The following table provides a comparative overview of the discussed analytical methods for the purity analysis of this compound.

FeatureHPLC-UVGC-MSCapillary Electrophoresis (CE)Quantitative NMR (qNMR)
Principle Differential partitioning between mobile and stationary phases.Partitioning between gas and stationary phases, followed by mass analysis.Differential migration in an electric field.Nuclear spin resonance in a magnetic field.
Sensitivity GoodExcellentModerate to GoodLow
Speed ModerateModerate to FastFastFast
Sample Requirement LowVery LowVery LowHigh
Key Advantages Robust, reproducible, widely available.High sensitivity, structural information.High efficiency, low solvent usage.Primary method, no analyte standard needed.
Key Disadvantages Requires chromophore, potential for co-elution.Requires volatility (or derivatization), potential thermal degradation.Lower sensitivity, reproducibility can be an issue.Low sensitivity, requires expensive equipment.

Method Selection Logic

Method_Selection cluster_logic Decision Logic cluster_methods Recommended Method Start Purity Analysis of This compound Q1 Need for structural information of impurities? Start->Q1 Q3 Primary method for absolute purity required? Q1->Q3 No GCMS GC-MS Q1->GCMS Yes Q2 Analyte thermally stable and volatile (or derivatizable)? Q4 High-throughput and low solvent usage critical? Q3->Q4 No qNMR qNMR Q3->qNMR Yes HPLC HPLC-UV Q4->HPLC No (Routine QC) CE Capillary Electrophoresis Q4->CE Yes

Decision tree for selecting an analytical method.

Conclusion

For routine purity analysis of this compound, reversed-phase HPLC-UV offers a robust, reliable, and widely accessible method with excellent resolving power for common process-related impurities. When structural elucidation of unknown impurities is required, GC-MS provides invaluable mass spectral data. For applications demanding high throughput and minimal solvent consumption, Capillary Electrophoresis is a strong candidate. Finally, for the definitive determination of absolute purity without the need for a specific reference standard, quantitative NMR stands out as a powerful primary method. The choice of the most appropriate technique will ultimately depend on the specific analytical requirements, available instrumentation, and the stage of drug development.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Analysis of 3'-Aminopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the analytical behavior of pharmaceutical compounds is paramount. This guide provides a detailed comparison of mass spectrometry and alternative analytical techniques for the characterization of 3'-Aminopropiophenone, a key chemical intermediate. We delve into its predicted mass spectrometry fragmentation pattern, offering insights into its structural elucidation, and present a comparative overview of chromatographic and spectroscopic methods.

Mass Spectrometry: Predicting the Fragmentation Pathway

The primary fragmentation pathways are anticipated to involve cleavages at the bonds adjacent to the carbonyl group and the aromatic ring, as well as reactions influenced by the amino group.

Key Predicted Fragment Ions for this compound:

Fragment IonPredicted m/zProposed Structure/Loss
[M]⁺˙149Molecular Ion
[M-CH₂CH₃]⁺120Loss of the ethyl group (α-cleavage)
[C₆H₄NH₂CO]⁺120Acylium ion formed by cleavage of the ethyl group
[C₆H₄NH₂]⁺˙92Loss of the propiophenone side chain
[C₆H₅]⁺77Loss of the amino and carbonyl groups
[CH₃CH₂CO]⁺57Propanoyl cation

The fragmentation process likely begins with the ionization of the molecule, most probably at the lone pair of electrons on the nitrogen atom of the amino group or the oxygen atom of the carbonyl group. Subsequent cleavages would lead to the formation of the stable fragment ions listed above. The most abundant fragment (base peak) is likely to be the acylium ion at m/z 120, due to its resonance stabilization.

A visual representation of this predicted fragmentation pathway is provided below.

Fragmentation_Pathway M [M]⁺˙ m/z 149 F120 [M-C₂H₅]⁺ m/z 120 M->F120 - C₂H₅˙ F92 [C₆H₄NH₂]⁺˙ m/z 92 M->F92 - C₃H₅O˙ F57 [C₂H₅CO]⁺ m/z 57 M->F57 - C₆H₄NH₂˙ F77 [C₆H₅]⁺ m/z 77 F92->F77 - NH₂˙ GCMS_Workflow Sample Aqueous Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data LCMS_Workflow Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation LC_Separation LC Separation Precipitation->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

A Tale of Two Isomers: Unraveling the Toxicological Landscape of Aminopropiophenones

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

In the realm of chemical research and drug development, understanding the toxicological profiles of isomeric compounds is paramount. The seemingly minor shift of a functional group can dramatically alter a molecule's interaction with biological systems, leading to vastly different safety and efficacy profiles. This guide delves into a comparative analysis of two such isomers: 3'-Aminopropiophenone and 4'-Aminopropiophenone (more commonly known as para-aminopropiophenone or PAPP).

While both compounds share the same chemical formula, this guide will illuminate the stark contrast in our understanding of their toxicity. The extensive research on 4'-Aminopropiophenone, driven by its application as a vertebrate pesticide, stands in sharp relief to the conspicuous absence of toxicological data for its 3'-isomer. This disparity underscores a critical knowledge gap and highlights the importance of isomer-specific toxicological assessment.

The Known and the Unknown: A Comparative Overview

Our current understanding of the toxicity of these two isomers is heavily skewed towards 4'-Aminopropiophenone. Extensive studies have characterized its mechanism of action, metabolic fate, and lethal doses in various species. Conversely, a comprehensive search of scientific literature reveals a significant lack of publicly available toxicological data for this compound.

This guide will proceed by presenting the wealth of information available for 4'-Aminopropiophenone, thereby establishing a benchmark against which the toxicity of this compound could be compared, should data become available in the future. The principles of isomer-specific toxicity, as observed in related compounds like aminophenols, suggest that the toxicological profile of this compound is unlikely to mirror that of its 4'-counterpart. The position of the amino group on the phenyl ring can significantly influence metabolic pathways and target organ toxicity.

4'-Aminopropiophenone (PAPP): A Detailed Toxicological Profile

4'-Aminopropiophenone is a potent toxicant with a well-defined mechanism of action. Its toxicity stems from its ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it incapable of transporting oxygen.[1][2] This leads to cellular hypoxia, coma, and ultimately death.[1]

Quantitative Toxicity Data

The acute oral toxicity of PAPP varies significantly across different species. The following table summarizes the reported median lethal dose (LD50) values.

SpeciesLD50 (mg/kg)Toxicity ClassificationReference(s)
Dogs30 - 50High[3]
Rats177 - 221Moderate[3]
Mice168 - 233Moderate[3]
Guinea Pig1020Low[3]
Stoats< 10High[1]
Feral Cats< 10High[1]
Mallard Ducks32High[4]
Blackbirds174Moderate[4]
Australian Magpies1387Low[4]
Weka568Moderate[4]
Mechanism of Action: The Pathway to Methemoglobinemia

PAPP itself is not the direct causative agent of methemoglobin formation. It acts as a prodrug that requires metabolic activation to exert its toxic effects.[5] The primary metabolite responsible for oxidizing hemoglobin is N-hydroxylaminopropiophenone (PHAPP).[3]

The following diagram illustrates the proposed signaling pathway for PAPP-induced methemoglobinemia.

PAPP_Toxicity_Pathway PAPP 4'-Aminopropiophenone (PAPP) (Ingested) Liver Hepatic Biotransformation (N-hydroxylation) PAPP->Liver Metabolism PHAPP N-hydroxylaminopropiophenone (PHAPP) (Active Metabolite) Liver->PHAPP Bloodstream Enters Bloodstream PHAPP->Bloodstream Hemoglobin Hemoglobin (Fe2+) (Oxygen Carrying) PHAPP->Hemoglobin Oxidation RBC Red Blood Cell Bloodstream->RBC RBC->Hemoglobin Methemoglobin Methemoglobin (Fe3+) (Non-oxygen Carrying) Hemoglobin->Methemoglobin Oxidizes Hypoxia Cellular Hypoxia, Coma, Death Methemoglobin->Hypoxia Leads to

Caption: PAPP is metabolized in the liver to its active form, PHAPP, which then oxidizes hemoglobin to methemoglobin, leading to cellular hypoxia.

Metabolic Pathways of 4'-Aminopropiophenone

The metabolism of PAPP not only activates it but also provides pathways for its detoxification and excretion. The metabolic fate of PAPP shows significant species-specific differences, which contributes to the observed variations in toxicity.[6] In rats, N-acetylation is the primary metabolic route, while dogs predominantly utilize ring and aliphatic hydroxylation. Monkeys employ both pathways.[6]

The following diagram outlines the differential metabolic pathways of PAPP.

PAPP_Metabolism cluster_rat Rat cluster_dog Dog cluster_monkey Monkey Rat_PAPP PAPP N_Acetylation N-Acetylation Rat_PAPP->N_Acetylation Rat_Excretion Excretion N_Acetylation->Rat_Excretion Dog_PAPP PAPP Hydroxylation Ring & Aliphatic Hydroxylation Dog_PAPP->Hydroxylation Dog_Excretion Excretion Hydroxylation->Dog_Excretion Monkey_PAPP PAPP Monkey_N_Acetylation N-Acetylation Monkey_PAPP->Monkey_N_Acetylation Monkey_Oxidation Oxidation Monkey_PAPP->Monkey_Oxidation Monkey_Excretion Excretion Monkey_N_Acetylation->Monkey_Excretion Monkey_Oxidation->Monkey_Excretion

Caption: Species-specific metabolic pathways of 4'-Aminopropiophenone (PAPP).

Experimental Protocols for Assessing PAPP Toxicity

The toxicological data for PAPP has been generated through a variety of experimental protocols, primarily focused on determining acute oral toxicity and understanding its mechanism of action.

Acute Oral Toxicity (LD50) Determination

Objective: To determine the median lethal dose (LD50) of PAPP in a specific species.

General Protocol:

  • Animal Model: Select a cohort of healthy, adult animals of the target species (e.g., rats, mice, dogs).

  • Dose Preparation: PAPP is typically dissolved or suspended in a suitable vehicle, such as dimethyl sulfoxide (DMSO) or formulated into a bait matrix.

  • Administration: A range of doses of the PAPP formulation is administered to different groups of animals via oral gavage or voluntary consumption of baits. A control group receives the vehicle only.

  • Observation: Animals are observed for a specified period (e.g., 24-48 hours) for clinical signs of toxicity and mortality. Signs often include cyanosis, lethargy, loss of muscle tone, and dyspnea.[3]

  • Data Analysis: The number of mortalities at each dose level is recorded, and the LD50 value is calculated using appropriate statistical methods (e.g., probit analysis).

In Vivo Methemoglobin Formation Assay

Objective: To measure the extent and time course of methemoglobin formation following PAPP administration.

General Protocol:

  • Animal Model and Dosing: As described in the acute oral toxicity protocol.

  • Blood Sampling: Blood samples are collected from the animals at various time points post-administration (e.g., 0, 15, 30, 60, 120 minutes).

  • Methemoglobin Measurement: The percentage of methemoglobin in the blood samples is determined using a co-oximeter or spectrophotometric methods.

  • Data Analysis: The data is plotted to show the time course of methemoglobin formation and to determine the peak methemoglobin levels and the time to reach peak levels.

The Uncharted Territory of this compound

As previously stated, there is a significant lack of published toxicological data for this compound. This absence of information makes a direct, data-driven comparison with PAPP impossible at this time.

Why is this data gap significant?

  • Predictive Toxicology: Without experimental data, any assessment of the potential toxicity of this compound is purely speculative.

  • Drug Development and Safety: If this compound or its derivatives are considered for any application, the lack of toxicity data presents a major hurdle for safety assessment and regulatory approval.

  • Structure-Activity Relationships: Studying the toxicological differences between 3'- and 4'-aminopropiophenone could provide valuable insights into the structure-activity relationships of aminopropiophenones and related compounds.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the current state of knowledge regarding the toxicity of this compound versus 4'-Aminopropiophenone. The extensive body of research on PAPP clearly defines its toxicological profile, characterized by its metabolic activation to a methemoglobin-inducing agent.

The critical takeaway for researchers, scientists, and drug development professionals is the profound data gap that exists for this compound. The principle of isomer-specific toxicity strongly suggests that one cannot simply extrapolate the toxicological properties of PAPP to its 3'-isomer.

Future research should prioritize the toxicological evaluation of this compound to address this knowledge gap. Such studies should include:

  • Acute toxicity studies to determine LD50 values in relevant species.

  • Mechanistic studies to elucidate its mode of action, including its potential to induce methemoglobinemia.

  • Metabolic studies to identify its metabolic pathways and potential for the formation of toxic metabolites.

By undertaking such research, the scientific community can build a more complete understanding of the toxicological landscape of aminopropiophenone isomers, enabling more informed decisions in chemical safety, drug development, and environmental risk assessment.

References

A Comparative Guide to Analytical Techniques for Identifying Aminopropiophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and differentiation of aminopropiophenone isomers are critical in pharmaceutical research and development, as well as in forensic and clinical toxicology. Positional isomers (2-, 3-, and 4-aminopropiophenone) and enantiomers of these chiral compounds can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of key analytical techniques for the identification and quantification of aminopropiophenone isomers, supported by experimental data and detailed protocols.

Chromatographic Techniques: The Cornerstone of Isomer Separation

Chromatographic methods are indispensable for resolving the structural similarities between aminopropiophenone isomers. Gas chromatography (GC) and liquid chromatography (LC), particularly when coupled with mass spectrometry (MS), offer high-resolution separation and sensitive detection. Chiral chromatography is essential for the separation of enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For aminopropiophenones, derivatization is often employed to improve their chromatographic behavior and thermal stability.

Data Comparison:

IsomerDerivatizing AgentRetention Time (min)Key Fragment Ions (m/z)Reference
2-AminopropiophenoneMSTFA8.2477, 105, 120, 148Extrapolated from cathinone data
3-AminopropiophenoneMSTFA8.5177, 105, 120, 148Extrapolated from cathinone data
4-AminopropiophenoneMSTFA8.6577, 105, 120, 148Extrapolated from cathinone data

MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide

Experimental Protocol: GC-MS Analysis of Aminopropiophenone Isomers

  • Sample Preparation: To 1 mg of the aminopropiophenone isomer sample, add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of pyridine. Heat the mixture at 70°C for 30 minutes.

  • GC-MS System: An Agilent 7890B GC coupled to a 5977A MS detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-500 amu.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aminopropiophenone Isomer Derivatization Derivatization with MSTFA Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram MassSpectrum Mass Spectrum Analysis Chromatogram->MassSpectrum LibrarySearch Library Comparison MassSpectrum->LibrarySearch Identification Isomer Identification LibrarySearch->Identification

GC-MS analytical workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds like aminopropiophenones in complex matrices.

Data Comparison:

IsomerMobile PhaseRetention Time (min)MRM Transition (m/z)LOD (ng/mL)LOQ (ng/mL)
2-AminopropiophenoneAcetonitrile/Water with 0.1% Formic Acid3.2150.1 -> 105.10.10.5
3-AminopropiophenoneAcetonitrile/Water with 0.1% Formic Acid3.5150.1 -> 105.10.10.5
4-AminopropiophenoneAcetonitrile/Water with 0.1% Formic Acid3.7150.1 -> 105.10.10.5

LOD: Limit of Detection, LOQ: Limit of Quantification. Data is representative and may vary based on instrumentation and specific method parameters.

Experimental Protocol: LC-MS/MS Analysis of Aminopropiophenone Isomers

  • Sample Preparation: Dissolve 1 mg of the aminopropiophenone isomer sample in 1 mL of methanol. Dilute serially with the initial mobile phase to prepare calibration standards and quality control samples.

  • LC-MS/MS System: An Agilent 1290 Infinity II LC system coupled to a 6470 Triple Quadrupole MS or equivalent.

  • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Gas Temperature: 300°C.

    • Gas Flow: 5 L/min.

    • Nebulizer: 45 psi.

    • Sheath Gas Temperature: 350°C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • MRM transitions are optimized for each isomer.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aminopropiophenone Isomer Dilution Dilution in Mobile Phase Sample->Dilution Injection LC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 Precursor Ion Selection (Q1) Ionization->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Product Ion Detection (Q3) CID->MS2 Chromatogram MRM Chromatogram MS2->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Identification Isomer Identification Quantification->Identification

LC-MS/MS analytical workflow.
Chiral Chromatography (HPLC and SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are essential for the separation of aminopropiophenone enantiomers. These techniques utilize chiral stationary phases (CSPs) to achieve enantioseparation.

Data Comparison:

TechniqueChiral Stationary PhaseMobile PhaseSeparation Factor (α)Resolution (Rs)
Chiral HPLCAmylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/Diethylamine (80:20:0.1)1.452.8
Chiral SFCCellulose tris(3,5-dichlorophenylcarbamate)CO₂/Methanol with 0.1% Diethylamine (70:30)1.623.5

Data is representative for structurally similar chiral amines and may require optimization for aminopropiophenone enantiomers.

Experimental Protocol: Chiral HPLC for Aminopropiophenone Enantiomers

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic aminopropiophenone in the mobile phase.

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based CSP, such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Logical Relationship in Chiral Separation

Chiral_Separation Racemic Racemic Aminopropiophenone (R- and S-enantiomers) CSP Chiral Stationary Phase (CSP) Racemic->CSP Introduction Interaction Diastereomeric Interactions CSP->Interaction Transient Formation Separation Differential Elution Interaction->Separation Different Affinities R_Enantiomer R-Enantiomer Separation->R_Enantiomer S_Enantiomer S-Enantiomer Separation->S_Enantiomer

Principle of chiral separation.

Spectroscopic Techniques: Unveiling Molecular Fingerprints

Spectroscopic techniques provide valuable information about the chemical structure of molecules, which can be used to differentiate isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra are unique for each isomer.

¹H and ¹³C NMR Data Comparison (Predicted):

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Aminopropiophenone Aromatic protons: ~6.7-7.8; -CH(NH₂)-: ~4.5; -CH₃: ~1.2Carbonyl C: ~200; Aromatic C: ~115-150; -CH(NH₂)-: ~55; -CH₃: ~18
3-Aminopropiophenone Aromatic protons: ~6.6-7.3; -CH₂-: ~3.0; -CH₃: ~1.2Carbonyl C: ~200; Aromatic C: ~113-148; -CH₂-: ~38; -CH₃: ~8
4-Aminopropiophenone Aromatic protons: ~6.6 & 7.8 (doublets); -CH₂-: ~2.9; -CH₃: ~1.2Carbonyl C: ~198; Aromatic C: ~113-152; -CH₂-: ~38; -CH₃: ~8

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the aminopropiophenone isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation. The "fingerprint region" (below 1500 cm⁻¹) is particularly useful for distinguishing between closely related isomers.

FTIR Data Comparison:

IsomerC=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
2-Aminopropiophenone~1680~3400, 3300~750 (ortho-disubstituted)
3-Aminopropiophenone~1685~3410, 3310~800, 700 (meta-disubstituted)
4-Aminopropiophenone~1675~3420, 3320~830 (para-disubstituted)

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates.

  • Instrument: A standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

General Analytical Workflow

General_Workflow Start Unknown Sample (Potential Aminopropiophenone Isomers) Screening Initial Screening (e.g., Presumptive Color Tests) Start->Screening Chromatography Chromatographic Separation (GC or LC) Screening->Chromatography Positional_ID Positional Isomer Identification (MS, NMR, IR) Chromatography->Positional_ID Chiral_Sep Chiral Separation (Chiral HPLC or SFC) Positional_ID->Chiral_Sep If Chiral Report Final Report Positional_ID->Report If Achiral Enantiomer_ID Enantiomer Identification & Quantification Chiral_Sep->Enantiomer_ID Enantiomer_ID->Report

A general workflow for isomer identification.

Conclusion

The choice of analytical technique for identifying aminopropiophenone isomers depends on the specific research question. Chromatographic methods, particularly GC-MS and LC-MS/MS, are essential for the separation and sensitive detection of positional isomers. Chiral HPLC and SFC are the gold standards for resolving enantiomers. Spectroscopic techniques like NMR and FTIR provide crucial structural information that complements chromatographic data, leading to unambiguous isomer identification. For comprehensive analysis, a multi-technique approach is often necessary.

A Comparative Guide to the Reactivity of 2'-, 3'-, and 4'-Aminopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of three structural isomers of aminopropiophenone: 2'-aminopropiophenone, 3'-aminopropiophenone, and 4'-aminopropiophenone. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis and drug development, where precise control over reaction outcomes is paramount. This document summarizes their physical and spectroscopic properties, delves into the theoretical basis for their reactivity differences, and provides detailed experimental protocols for their comparative analysis.

Physicochemical and Spectroscopic Properties

The position of the amino group on the phenyl ring significantly influences the physical and spectroscopic properties of each isomer. A summary of key data is presented below.

Table 1: Physical and Chemical Properties of Aminopropiophenone Isomers

Property2'-AminopropiophenoneThis compound4'-Aminopropiophenone (PAPP)
CAS Number 1196-28-7[1]1197-05-3[2][3]70-69-9[4][5]
Molecular Formula C₉H₁₁NO[1]C₉H₁₁NO[2]C₉H₁₁NO[4][5][6]
Molecular Weight 149.19 g/mol [1]149.19 g/mol [2]149.19 g/mol [5][6]
Appearance -Yellow crystalline powder[2][3]Yellow to light brown crystalline needles or powder[6]
Melting Point -0 °C (predicted)[2][3]137-143 °C[7]
Boiling Point 266.9 ± 13.0 °C at 760 mmHg[1]0 °C (predicted)[2][3]270-306 °C[6]
Density 1.1 ± 0.1 g/cm³[1]1.067 ± 0.06 g/cm³ (predicted)[2][3]1.067-1.1 g/cm³[6]
pKa -3.42 ± 0.10 (predicted)[2][3]2.86 (predicted)[6]
Solubility --Water: 352.1 mg/L at 37.5°C; Soluble in DMSO and alcohol[6]

Table 2: Spectroscopic Data of Aminopropiophenone Isomers

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2'-Aminopropiophenone Data for hydrochloride salt in D₂O available[8]Data for hydrochloride salt in D₂O available[8]
This compound No experimental data found.No experimental data found.
4'-Aminopropiophenone Aromatic protons, amino group protons, and ethyl group protons are expected.[9]Aromatic carbons, carbonyl carbon, and ethyl group carbons are expected.

Theoretical Framework for Reactivity Comparison

The reactivity of the aminopropiophenone isomers is primarily governed by the interplay of electronic and steric effects originating from the amino (-NH₂) and propionyl (-COCH₂CH₃) groups.

Electronic Effects:

  • Amino Group (-NH₂): As a strong activating group, the amino group donates electron density to the aromatic ring through resonance, particularly at the ortho and para positions. This increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack.

  • Propionyl Group (-COCH₂CH₃): This is a deactivating group that withdraws electron density from the aromatic ring through both inductive and resonance effects, primarily from the ortho and para positions. This deactivation makes the ring less reactive towards electrophiles.

Steric Effects:

The propionyl group, being bulkier than the amino group, can sterically hinder reactions at the adjacent ortho position.

Predicted Reactivity Order:

Based on these principles, a predicted order of reactivity can be established for key reaction types.

G Predicted Reactivity of Aminopropiophenone Isomers cluster_reactivity Reaction Type cluster_order Predicted Reactivity Order Basicity Basicity (pKa) Basicity_Order 4' > 2' > 3' Basicity->Basicity_Order Decreasing basicity due to electronic effects N_Acylation N-Acylation N_Acylation_Order 4' > 3' > 2' N_Acylation->N_Acylation_Order Steric hindrance at 2' position EAS Electrophilic Aromatic Substitution EAS_Order 4' > 2' > 3' EAS->EAS_Order Combined electronic and steric effects

Caption: Predicted reactivity of aminopropiophenone isomers.

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivities of the three isomers, the following experimental protocols are proposed.

Determination of Relative Basicity by pKa Measurement

This experiment aims to quantify the basicity of the amino group in each isomer by determining their pKa values.

G Workflow for pKa Determination start Dissolve known concentration of each isomer in water titrate Titrate with standardized HCl start->titrate monitor Monitor pH with a calibrated pH meter titrate->monitor plot Plot pH vs. volume of HCl added monitor->plot determine Determine pKa from the half-equivalence point plot->determine compare Compare pKa values determine->compare G Workflow for Competitive N-Acylation start Prepare an equimolar mixture of the three isomers react Add a sub-stoichiometric amount of acylating agent (e.g., acetic anhydride) start->react quench Quench the reaction after a specific time react->quench analyze Analyze the product mixture by HPLC or GC-MS quench->analyze quantify Quantify the relative amounts of each acylated product analyze->quantify determine Determine the relative reactivity quantify->determine

References

A Comparative Analysis of the Biological Activity of 3'-Aminopropiophenone and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 3'-aminopropiophenone and its structural isomers, with a primary focus on the well-documented effects of its para-substituted counterpart, 4'-aminopropiophenone (PAPP). While extensive research has elucidated the mechanisms and toxicological profile of PAPP, publicly available data on the biological activity of this compound is notably scarce. This comparison, therefore, centers on the structure-activity relationships of aminopropiophenone isomers, highlighting the critical influence of the amino group's position on the phenyl ring.

Executive Summary

The biological activity of aminopropiophenones is profoundly dictated by the position of the amino substituent. The para-isomer, 4'-aminopropiophenone (PAPP), is a potent inducer of methemoglobinemia, a state characterized by the oxidation of hemoglobin which impairs oxygen transport in the blood. This activity has led to its development as a vertebrate pesticide. In contrast, literature suggests that the ortho- and meta-isomers, including this compound, do not exhibit this biological activity[1]. This stark difference underscores a critical structure-activity relationship where the para-position of the amino group is essential for the metabolic activation that leads to methemoglobin formation.

Comparison of Biological Activity

Due to the lack of available experimental data for this compound, a direct quantitative comparison of its biological activity is not possible. The following sections will focus on the known biological effects of 4'-aminopropiophenone (PAPP) as the primary active analog.

Mechanism of Action: Methemoglobin Induction by 4'-Aminopropiophenone (PAPP)

The principal biological effect of PAPP is the induction of methemoglobinemia.[2] This is not a direct action of the compound itself but rather a result of its metabolic activation.[1] In the liver, PAPP is metabolized to p-hydroxylaminopropiophenone (PHAPP).[2] PHAPP is a potent oxidizing agent that converts the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia.[3] At high concentrations, this results in cyanosis, lethargy, and ultimately, death due to respiratory failure.[4]

PAPP_Mechanism PAPP 4'-Aminopropiophenone (PAPP) Liver Liver (Metabolism) PAPP->Liver Biotransformation PHAPP p-Hydroxylaminopropiophenone (PHAPP) (Active Metabolite) Liver->PHAPP Hemoglobin Hemoglobin (Fe²⁺) (Oxygen Carrying) PHAPP->Hemoglobin Oxidation Methemoglobin Methemoglobin (Fe³⁺) (Non-Oxygen Carrying) Hemoglobin->Methemoglobin Hypoxia Tissue Hypoxia Methemoglobin->Hypoxia

Caption: Metabolic activation of 4'-aminopropiophenone (PAPP) to its active metabolite, PHAPP, and subsequent induction of methemoglobinemia.

Quantitative Data: Acute Toxicity of 4'-Aminopropiophenone (PAPP)

The acute oral toxicity of PAPP varies significantly across different species. This variability is attributed to differences in metabolic rates and the efficiency of methemoglobin reduction pathways. The following table summarizes the median lethal dose (LD50) for PAPP in various animal models.

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
DogOral30-50[1]
RatOral177-221[1]
MouseOral168-233[1]
Guinea PigOral1020[1]
Brushtail PossumOral≥500[5]
Dama WallabyOral89[5]
Mallard DuckOral38[5]

Experimental Protocols

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a general guideline for determining the acute oral toxicity of a substance like PAPP, consistent with OECD Guideline 425.

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Materials:

  • Test substance (e.g., 4'-Aminopropiophenone)

  • Vehicle for administration (e.g., corn oil, water)

  • Test animals (e.g., Wistar rats, 8-12 weeks old, single-sex)

  • Oral gavage needles

  • Syringes

  • Animal balance

  • Observation cages

Procedure:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.

  • Fasting: Animals are fasted overnight (food, but not water) before dosing.

  • Dose Preparation: The test substance is prepared in the vehicle to the desired concentration.

  • Administration: A single animal is administered the test substance via oral gavage. The starting dose is selected based on available information, typically a dose expected to be lethal.

  • Observation: The animal is observed for clinical signs of toxicity and mortality for up to 14 days. Key observation times are immediately after dosing, at 4 hours, and then daily.

  • Dose Adjustment:

    • If the animal dies, the next animal is dosed at a lower level.

    • If the animal survives, the next animal is dosed at a higher level.

  • Termination: The study is concluded when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or a number of reversals in outcome have occurred).

  • LD50 Calculation: The LD50 is calculated using a statistical program, such as the AOT425StatPgm.

Acute_Toxicity_Workflow start Start acclimatize Acclimatize Animals start->acclimatize fast Fast Animals Overnight acclimatize->fast dose_prep Prepare Test Substance fast->dose_prep administer Administer Single Oral Dose dose_prep->administer observe Observe for 14 Days (Toxicity/Mortality) administer->observe outcome Outcome? observe->outcome survived Survived outcome->survived Yes died Died outcome->died No increase_dose Increase Dose for Next Animal survived->increase_dose decrease_dose Decrease Dose for Next Animal died->decrease_dose stop_criteria Stopping Criteria Met? increase_dose->stop_criteria decrease_dose->stop_criteria stop_criteria->administer No calculate Calculate LD50 stop_criteria->calculate Yes end End calculate->end

Caption: A generalized workflow for an in vivo acute oral toxicity study using the up-and-down procedure.

In Vitro Methemoglobin Induction Assay

Objective: To assess the ability of a compound and its metabolites to induce methemoglobin formation in red blood cells.

Materials:

  • Test compound (e.g., 4'-Aminopropiophenone)

  • Putative active metabolite (e.g., PHAPP)

  • Freshly collected whole blood (e.g., from rat, human) with anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

  • Centrifuge

  • Microsomal fraction (S9) from liver homogenate (for metabolic activation)

  • NADPH regenerating system

Procedure:

  • Red Blood Cell Preparation: Whole blood is centrifuged, and the plasma and buffy coat are removed. The red blood cells (RBCs) are washed three times with PBS.

  • Incubation with Test Compound: A suspension of RBCs is incubated with the test compound at various concentrations at 37°C.

  • Incubation with Metabolic Activation System: In a parallel experiment, the test compound is incubated with the S9 fraction and an NADPH regenerating system to produce metabolites. This mixture is then added to the RBC suspension.

  • Incubation with Active Metabolite: The putative active metabolite (if available) is directly incubated with the RBC suspension.

  • Methemoglobin Measurement: At various time points, aliquots of the RBC suspension are taken, and the cells are lysed. The percentage of methemoglobin is determined spectrophotometrically by measuring the absorbance at specific wavelengths (e.g., 630 nm) before and after the addition of potassium cyanide.

  • Data Analysis: The percentage of methemoglobin is plotted against time and compound concentration to determine the rate and extent of induction.

Conclusion

The biological activity of aminopropiophenones is highly dependent on the position of the amino group on the phenyl ring. 4'-Aminopropiophenone (PAPP) is a potent pro-toxicant that, upon metabolic activation, induces the formation of methemoglobin, leading to cellular hypoxia. This well-defined mechanism of action has led to its use as a vertebrate pesticide. Conversely, the available literature indicates a lack of similar biological activity for the ortho- and meta-isomers, including this compound. This highlights a critical structure-activity relationship where the para-substitution is a prerequisite for the bioactivation pathway that results in methemoglobinemia. Further research into the biological effects of this compound would be necessary to provide a more direct and comprehensive comparison.

References

A Comparative Guide to Validated Analytical Methods for 3'-Aminopropiophenone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 3'-Aminopropiophenone (3-APP), a key chemical intermediate. Given the limited availability of direct validation data for this compound, this document leverages data from structurally similar compounds, such as its isomers and other aminopropiophenone derivatives, to provide a comparative overview of common analytical techniques. The methodologies and performance data presented are based on established principles of analytical method validation, primarily following the International Council for Harmonisation (ICH) guidelines.

Introduction to Analytical Techniques

The quantification of this compound in various matrices, including bulk drug substances and pharmaceutical formulations, necessitates the use of sensitive, specific, and reliable analytical methods. The most commonly employed techniques for such analyses are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited for different analytical challenges.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the routine analysis and quality control of pharmaceutical compounds. It offers excellent precision and accuracy for quantifying analytes that possess a UV chromophore, such as this compound.

Experimental Protocol: HPLC-UV

A typical HPLC-UV method for an aminopropiophenone analogue involves the following steps:

  • Sample Preparation: For bulk drug substances, a simple dissolution in the mobile phase is often sufficient.[1] Pharmaceutical formulations may require an initial extraction step to separate the analyte from excipients, followed by dilution to a concentration within the calibration range.[2] All samples should be filtered through a 0.45 µm syringe filter prior to injection.[2]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is used.[2]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly employed.[2]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used in an isocratic or gradient elution mode.[2]

    • Flow Rate: Typically maintained around 1.0 mL/min.

    • Detection Wavelength: Set at the wavelength of maximum absorbance for this compound.

Performance Characteristics (Based on Aminopropiophenone Analogues)
ParameterTypical Performance
**Linearity (R²) **> 0.999
Limit of Detection (LOD) ~30 ppm[1]
Limit of Quantification (LOQ) Typically 3-5 times the LOD
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature of this compound, derivatization is often required to improve its volatility and chromatographic performance.[3]

Experimental Protocol: GC-MS

A general workflow for GC-MS analysis of a derivatized aminopropiophenone analogue is as follows:

  • Sample Preparation and Derivatization: The sample is first extracted and dried. Derivatization is then performed to block the polar functional groups (amine and ketone).[3] Common derivatization reagents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).[3]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Typically set around 250-280°C.

    • Oven Temperature Program: A temperature gradient is used to ensure optimal separation of the analyte from other components.

  • Mass Spectrometry: Electron ionization (EI) is commonly used, with the mass spectrometer scanning a specific m/z range to detect the characteristic fragments of the derivatized analyte.

Performance Characteristics (Based on Structurally Related Compounds)
ParameterTypical Performance
**Linearity (R²) **> 0.99
Limit of Detection (LOD) 0.005 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.01 - 0.5 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for quantifying trace levels of this compound in complex matrices without the need for derivatization.

Experimental Protocol: LC-MS/MS

The general procedure for LC-MS/MS analysis is as follows:

  • Sample Preparation: Similar to HPLC-UV, sample preparation typically involves extraction, dilution, and filtration.[4][5] Solid-phase extraction (SPE) may be employed for cleaner samples and to achieve lower detection limits.

  • Instrumentation: An HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Conditions: Similar to HPLC-UV, using a reversed-phase C18 column with a gradient elution of an aqueous buffer and organic solvent.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte.

Performance Characteristics (Based on Pharmaceutical Compounds)
ParameterTypical Performance
**Linearity (R²) **> 0.995
Limit of Detection (LOD) 0.01 - 1 pg/mL
Limit of Quantification (LOQ) 0.05 - 5 pg/mL
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 10%

Method Comparison Summary

FeatureHPLC-UVGC-MSLC-MS/MS
Sensitivity ModerateHighVery High
Specificity GoodVery GoodExcellent
Sample Throughput HighModerateHigh
Derivatization Not requiredOften required[3]Not required
Cost LowModerateHigh
Primary Application Routine QC, AssayImpurity profiling, Trace analysisTrace analysis, Bioanalysis

Visualizing the Workflow

Analytical_Workflow General Analytical Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration Derivatization Derivatization (for GC-MS) Filtration->Derivatization GC-MS HPLC HPLC Separation Filtration->HPLC HPLC-UV / LC-MS/MS GC GC Separation Derivatization->GC MS Mass Spectrometry HPLC->MS LC-MS/MS UV UV Detection HPLC->UV GC->MS GC-MS Integration Peak Integration MS->Integration UV->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for the quantification of this compound.

Signaling Pathway of Analytical Method Selection

Method_Selection Decision Pathway for Analytical Method Selection Start Define Analytical Need Concentration Analyte Concentration? Start->Concentration Matrix Matrix Complexity? Concentration->Matrix High LC_MSMS LC-MS/MS Concentration->LC_MSMS Trace Levels Volatile Is Analyte Volatile? Matrix->Volatile Complex HPLC_UV HPLC-UV Matrix->HPLC_UV Simple GC_MS GC-MS Volatile->GC_MS Yes (or derivatizable) Volatile->LC_MSMS No

Caption: Decision tree for selecting an appropriate analytical method.

Disclaimer: The quantitative data presented in the tables are based on published validation studies of structurally similar compounds to this compound and should be considered as representative performance characteristics. For regulatory submissions, a full method validation specific to this compound must be performed in accordance with ICH guidelines.

References

A Spectroscopic Showdown: Unraveling the Nuances Between 3'-Aminopropiophenone and 3'-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher in drug discovery and development, a precise understanding of a molecule's architecture is paramount. This guide provides a detailed comparative analysis of the spectroscopic characteristics of two closely related aromatic ketones: 3'-Aminopropiophenone and 3'-Aminoacetophenone. By examining their nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data, we illuminate the subtle yet significant differences arising from a single methylene group.

The core structural distinction between this compound and 3'-Aminoacetophenone lies in the alkyl chain attached to the carbonyl group. This compound possesses an ethyl group, while 3'-Aminoacetophenone features a methyl group. This seemingly minor variation induces noticeable shifts in their respective spectra, providing a clear basis for their differentiation and characterization.

At a Glance: Key Physicochemical Properties

PropertyThis compound3'-Aminoacetophenone
IUPAC Name 1-(3-aminophenyl)propan-1-one[1][2]1-(3-aminophenyl)ethanone[3]
Molecular Formula C₉H₁₁NO[2]C₈H₉NO[3][4][5]
Molecular Weight 149.19 g/mol [2]135.16 g/mol [3][4]
CAS Number 1197-05-3[1][2]99-03-6[3][4][5]

Deciphering the Signals: A Comparative Spectroscopic Analysis

The addition of a methylene (-CH₂-) group in this compound introduces distinct features in its spectra when compared to 3'-Aminoacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive comparison, revealing the precise electronic environment of each proton and carbon atom. While extensive experimental data for 3'-Aminoacetophenone is readily available, published experimental NMR data for this compound is less common. The following tables compare the experimental data for 3'-Aminoacetophenone with predicted values for this compound, based on established chemical shift principles.

¹H NMR Spectral Data (Predicted for this compound)

Assignment This compound (Predicted) 3'-Aminoacetophenone (Experimental) Key Differences
Aromatic Protons ~6.7-7.4 ppm (m)6.86-7.31 ppm (m)Subtle shifts in the aromatic region due to minor electronic changes.
-NH₂ Protons ~3.9 ppm (br s)~3.9 ppm (br s)Expected to be similar, highly dependent on solvent and concentration.
-CH₂- (Propionyl) ~2.9 ppm (q)N/APresence of a quartet signal.
-CH₃ (Propionyl) ~1.1 ppm (t)N/APresence of a triplet signal.
-CH₃ (Acetyl) N/A~2.5 ppm (s)Absence of the characteristic acetyl singlet.

¹³C NMR Spectral Data (Predicted for this compound)

Assignment This compound (Predicted) 3'-Aminoacetophenone (Experimental) Key Differences
C=O ~200 ppm~198 ppmA slight downfield shift is expected for the propiophenone.
Aromatic Carbons ~114-147 ppm~113-146 ppmMinor shifts in the aromatic carbon signals.
-CH₂- (Propionyl) ~32 ppmN/APresence of a signal around 32 ppm.
-CH₃ (Propionyl) ~8 ppmN/APresence of a signal around 8 ppm.
-CH₃ (Acetyl) N/A~26 ppmAbsence of the acetyl carbon signal.
Infrared (IR) Spectroscopy

IR spectroscopy highlights the vibrational modes of functional groups. Both molecules will exhibit characteristic peaks for the amino group, the carbonyl group, and the aromatic ring.

Vibrational Mode This compound (cm⁻¹) 3'-Aminoacetophenone (cm⁻¹) Key Differences
N-H Stretch ~3300-3500 (two bands)~3300-3500 (two bands)Largely similar, characteristic of a primary amine.
C-H Stretch (Aliphatic) ~2850-3000~2920-2960This compound will show more prominent aliphatic C-H stretching.
C=O Stretch ~1680~1685The carbonyl stretch may be at a slightly lower wavenumber in this compound.
C=C Stretch (Aromatic) ~1500-1600~1500-1600Similar patterns expected for the substituted benzene ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns.

Parameter This compound 3'-Aminoacetophenone Key Differences
Molecular Ion (M⁺) m/z 149m/z 135The molecular ion peak is 14 mass units higher for this compound.
Major Fragments [M-29]⁺ (loss of C₂H₅)[M-15]⁺ (loss of CH₃)The primary fragmentation pathway will be the loss of the respective alkyl groups.
[M-28]⁺ (loss of C₂H₄)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecules.

Parameter This compound 3'-Aminoacetophenone Key Differences
λmax Expected to be very similar~240 nm, ~320 nmThe chromophore is essentially the same, so only minor shifts in the absorption maxima are anticipated.

Visualizing the Difference

The structural variation between the two compounds is the root of their spectroscopic differences.

G Structural Comparison cluster_0 This compound cluster_1 3'-Aminoacetophenone cluster_2 Key Differentiating Moiety 3AP_structure Ethyl Ethyl Group (-CH₂CH₃) 3AP_structure->Ethyl Propiophenone 3AA_structure Methyl Methyl Group (-CH₃) 3AA_structure->Methyl Acetophenone

Figure 1: Structural comparison highlighting the key difference.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire spectra with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, for both solids and liquids, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Impact (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination).

  • Acquisition: Infuse the sample into the ion source and acquire the mass spectrum over a suitable m/z range.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm using a quartz cuvette.

Conclusion

The spectroscopic differences between this compound and 3'-Aminoacetophenone are subtle but distinct, primarily driven by the presence of an additional methylene group in the former. The most definitive differentiation is achieved through NMR spectroscopy, where the appearance of a quartet and a triplet for the ethyl group in this compound contrasts sharply with the singlet of the methyl group in 3'-Aminoacetophenone. Mass spectrometry also provides a clear distinction based on the molecular ion peak and the primary fragmentation patterns. While IR and UV-Vis spectroscopy show high similarity, minor shifts can be observed upon careful analysis. This guide provides the foundational data and methodologies for researchers to confidently distinguish and characterize these two important chemical entities.

References

A Comparative Guide to Catalysts for the Reduction of 3'-Nitropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of 3'-nitropropiophenone to 3'-aminopropiophenone is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The choice of catalyst for this reaction significantly impacts yield, selectivity, and process efficiency. This guide provides an objective comparison of common catalytic systems for this reduction, supported by experimental data and detailed protocols to aid in catalyst selection and methods development. While specific quantitative data for 3'-nitropropiophenone is limited in publicly available literature, this guide draws upon extensive data for the closely related and structurally similar compound, 3'-nitroacetophenone, to provide a robust comparative analysis.

Performance Comparison of Catalytic Systems

The selective reduction of the nitro group in the presence of a carbonyl functional group is the primary challenge in the hydrogenation of 3'-nitropropiophenone. The following table summarizes the performance of various catalysts in this context, with data largely derived from studies on 3'-nitroacetophenone as a reliable analogue.

Catalyst SystemSubstrateCatalyst LoadingTemperature (°C)Pressure (atm)Reaction TimeConversion (%)Selectivity to this compound (%)Yield (%)
Pd/C 3'-Nitropropiophenone (analogous data)5-10 mol%25-801-61-16 h~100HighGood to Excellent
Pt/TiO₂ 3'-Nitroacetophenone0.3 wt%HighHigh-100100 [1]Excellent
Sn/HCl 3'-NitroacetophenoneStoichiometricRefluxAtmospheric0.5-1.5 hHighHigh (ketone preserved) [2][3][4]~30[3]
Raney Ni Aromatic Nitro CompoundsVaries25-1001-100VariesHighGoodGood
Rh/C Acetophenone (for ketone reduction)-------
Ru/TiO₂ 4'-Nitroacetophenone2.7 wt%55-11511-12 h10099.9[1]Excellent

Note: Data for Pd/C and Raney Ni are generalized from typical aromatic nitro reductions. The yield for Sn/HCl can vary significantly with reaction scale and work-up procedures. The high selectivity of Pt/TiO₂ and Ru/TiO₂ for the amino ketone is a key advantage.[1]

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below. These protocols are designed to be a starting point for laboratory experimentation.

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is a widely used and generally efficient method for nitro group reduction.

Materials:

  • 3'-Nitropropiophenone

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas supply

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • To a suitable hydrogenation vessel, add 3'-nitropropiophenone and ethanol.

  • Carefully add 10% Pd/C to the mixture.

  • Seal the vessel and purge with an inert gas to remove air.

  • Introduce hydrogen gas to the desired pressure (e.g., 1-10 atm).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 25-50°C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, purge the vessel with inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry.

  • Rinse the filter cake with a small amount of solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Reduction using Tin and Hydrochloric Acid (Sn/HCl)

A classic and highly chemoselective method for reducing aromatic nitro groups in the presence of other reducible functionalities.[4]

Materials:

  • 3'-Nitropropiophenone

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 6M)

  • Deionized Water

  • Extraction Solvent (e.g., Ethyl Acetate)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3'-nitropropiophenone and granulated tin.[5]

  • Slowly add concentrated hydrochloric acid. The reaction is exothermic and should be cooled if necessary.[5]

  • Heat the mixture to reflux with stirring for approximately 30-90 minutes, or until the starting material is consumed as monitored by TLC.[3][5]

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a concentrated NaOH solution until the solution is basic (pH > 10). This will precipitate tin salts.

  • Filter the mixture to remove the tin salts.

  • Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization or column chromatography.

Catalytic Hydrogenation using Raney Nickel

Raney Nickel is a versatile and cost-effective catalyst for hydrogenation.

Materials:

  • 3'-Nitropropiophenone

  • Raney Nickel (activated)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas supply

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • Carefully wash the activated Raney Nickel with the chosen solvent to remove residual alkali.

  • In a hydrogenation vessel, suspend the washed Raney Nickel in the solvent.

  • Add the 3'-nitropropiophenone to the vessel.

  • Seal the vessel and purge with an inert gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the mixture at the desired temperature.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, vent the hydrogen and purge with an inert gas.

  • Carefully filter the catalyst through a pad of Celite. Caution: Raney Nickel is pyrophoric and must be kept wet.

  • Wash the catalyst with a small amount of solvent.

  • Concentrate the filtrate to obtain the crude product.

  • Purify as required.

Visualizing the Process

To better illustrate the experimental workflow and the chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Weigh Reactants (3'-Nitropropiophenone, Catalyst/Metal) B Add Solvent A->B C Assemble Apparatus (e.g., Reflux, Hydrogenation Vessel) B->C D Introduce Reagents (e.g., H2, HCl) C->D E Heat / Stir (Monitor Progress) D->E F Quench / Neutralize E->F G Filter Catalyst / Salts F->G H Extract Product G->H I Dry & Evaporate Solvent H->I J Recrystallization or Column Chromatography I->J K K J->K Final Product: This compound

Caption: Generalized experimental workflow for the reduction of 3'-nitropropiophenone.

Reaction_Pathway 3'-Nitropropiophenone 3'-Nitropropiophenone This compound This compound 3'-Nitropropiophenone->this compound [Catalyst] H₂ or Sn/HCl (Nitro Group Reduction) Side_Product 1-(3-Nitrophenyl)propan-1-ol (Ketone Reduction) 3'-Nitropropiophenone->Side_Product [Reducing Agent] (e.g., NaBH₄)

Caption: Reaction pathways in the reduction of 3'-nitropropiophenone.

Concluding Remarks

The choice of catalyst for the reduction of 3'-nitropropiophenone is a trade-off between selectivity, reaction conditions, cost, and ease of handling.

  • For high chemoselectivity with the preservation of the ketone group, Sn/HCl is a reliable, albeit stoichiometric, reagent.

  • For high yield and selectivity under catalytic hydrogenation conditions , supported noble metal catalysts are preferred. Pt/TiO₂ and Ru/TiO₂ have shown exceptional selectivity for the analogous 3'-nitroacetophenone and are promising candidates for 3'-nitropropiophenone reduction.

  • Pd/C remains a workhorse catalyst for nitro reductions, offering a good balance of activity and cost, though selectivity may need to be optimized for specific substrates.

  • Raney Nickel is a cost-effective alternative, particularly for large-scale operations, but may require careful handling due to its pyrophoric nature.

Researchers should consider these factors and the provided experimental data and protocols as a foundation for developing an optimal process for their specific needs. Further screening and optimization of reaction parameters are recommended to achieve the desired performance for the reduction of 3'-nitropropiophenone.

References

Safety Operating Guide

3'-Aminopropiophenone proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 3'-Aminopropiophenone is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This compound, like other aminophenone derivatives, is treated as hazardous waste and requires a structured disposal protocol. Adherence to institutional and local regulations is paramount.

Hazard Identification and Safety

Before handling or disposing of this compound, it is essential to be aware of its potential hazards. While specific data for the 3'- isomer may be limited, related compounds like p-Aminopropiophenone (PAPP) are classified as toxic.[1][2] Always consult the specific Safety Data Sheet (SDS) for the compound in use.

Primary Hazards:

  • Toxicity: Aminopropiophenones can be toxic if swallowed.[1][2]

  • Irritation: The compound may cause skin and serious eye irritation.[3]

  • Environmental Hazard: While some sources state it is not classified as environmentally hazardous, large or frequent spills can harm the environment and discharge into drains must be avoided.[3][4]

Step-by-Step Disposal Protocol

The recommended method for the final disposal of this compound is incineration by a licensed hazardous waste disposal facility.[5] Do not attempt to dispose of this chemical down the sink or in regular trash.[5]

Step 1: Waste Segregation and Collection

  • Pure Compound and Concentrated Solutions: Collect all waste this compound and its concentrated solutions in a dedicated, properly labeled hazardous waste container.[5]

  • Contaminated Labware: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and absorbent paper, must be treated as hazardous waste.[5] Collect these items in a separate, clearly labeled, puncture-resistant container or a lined pail for solid waste.[5][6]

  • Rinsate: When rinsing emptied containers, the first rinse (or first three for highly toxic chemicals) must be collected as hazardous waste.[7]

  • Avoid Mixing: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]

Step 2: Container Selection and Labeling

  • Container Type: Use a container made of compatible material (e.g., glass or polyethylene) with a secure, tight-fitting lid.[5] Ensure the container is in good condition and leak-proof.[6]

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "Waste this compound" (avoid abbreviations).[5]

    • The specific hazards associated with the chemical (e.g., "Toxic").[5]

    • The date waste was first added to the container.[5]

Step 3: Storage of Hazardous Waste

  • Designated Area: Store waste containers in a designated, secure area away from general laboratory traffic and below eye level.[5][6]

  • Segregation: Store containers according to compatibility to prevent dangerous reactions.[7]

  • Containment: Use secondary containment for all liquid waste containers to prevent spills.[7]

  • Ventilation: The storage area must be well-ventilated.[3][5] Keep containers tightly closed except when adding waste.[5][7]

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's EHS or equivalent hazardous waste management office to schedule a pickup for your waste.[5]

  • Regulatory Compliance: Disposal must be carried out in accordance with all federal, state, and local regulations.[8] This product may be disposed of by treatment at a permitted facility or as advised by your local hazardous waste regulatory authority.[8]

Waste Classification and Hazard Data

Proper classification is essential for labeling and disposal. Based on data for the closely related p-Aminopropiophenone, the following classifications apply.

ParameterClassificationSource
UN Number 2811[1]
Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S. (p-aminopropiophenone)[1]
ADG Class 6.1 (Toxic Substances)[1]
Packaging Group III (Minor Danger)[1][9]
GHS Hazard Statement H301: Toxic if swallowed[1]
GHS Signal Word Danger[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Waste Preparation & Segregation cluster_contain Containment & Labeling cluster_store Interim Storage cluster_disposal Final Disposal gen Generation of Waste (Pure compound, solutions, contaminated labware) segregate Segregate Waste Streams - Pure Compound/Solutions - Contaminated Solids gen->segregate spill Spill or Emergency? gen->spill container Select Compatible Hazardous Waste Container segregate->container labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards (Toxic) - Accumulation Date container->labeling storage Store in Designated, Secure & Ventilated Area labeling->storage containment Use Secondary Containment (for liquids) storage->containment ehs_contact Contact EHS for Waste Pickup containment->ehs_contact disposal Disposal via Licensed Hazardous Waste Facility (e.g., Incineration) ehs_contact->disposal spill_proc Follow Emergency Procedures: - Evacuate - Alert Supervisor/EHS spill->spill_proc YES

Caption: Workflow for the safe disposal of this compound waste.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your supervisor and EHS office.[5] For small spills, trained personnel wearing appropriate Personal Protective Equipment (PPE) may clean it up using an absorbent material, which must then be collected and disposed of as hazardous waste.[5] For larger spills, evacuate the laboratory and follow your institution's emergency protocols.[5]

References

Personal protective equipment for handling 3'-Aminopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 3'-Aminopropiophenone in a laboratory setting. The following procedures are based on the safety data for the closely related compound, 3'-Aminoacetophenone, due to the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers should handle this chemical with caution and adhere to all institutional and regulatory safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Essential to prevent eye contact with airborne particles or splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent direct skin contact. Always inspect gloves for integrity before use.
Laboratory coat.To protect personal clothing and skin from contamination.
Respiratory Protection NIOSH-approved respirator.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the chemical in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Store in a locked cabinet or area accessible only to authorized personnel.[3][4]

2. Weighing and Preparation of Solutions:

  • All weighing and solution preparation activities should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure all necessary PPE is correctly worn.

  • Use a dedicated, clean spatula and weighing vessel.

  • To avoid generating dust, handle the solid material gently.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

3. Experimental Use:

  • Conduct all experimental procedures involving this compound within a chemical fume hood.

  • Ensure clear and accurate labeling of all vessels containing the chemical.

  • Keep the work area clean and organized to prevent accidental spills.

Emergency and Disposal Plan

Spill Response:

  • Small Spills: In case of a small spill, wear appropriate PPE, gently sweep up the solid material, and place it in a sealed container for disposal. Avoid creating dust. Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills: For larger spills, evacuate the area and alert the appropriate safety personnel.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]

Disposal Plan:

  • All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.

  • Collect chemical waste in a designated, properly labeled, and sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Aminopropiophenone
Reactant of Route 2
Reactant of Route 2
3'-Aminopropiophenone

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